molecular formula C10H7FO3 B13427265 3-Ethynyl-5-fluoro-4-methoxybenzoic acid

3-Ethynyl-5-fluoro-4-methoxybenzoic acid

Cat. No.: B13427265
M. Wt: 194.16 g/mol
InChI Key: YVJQXRJGOBPSGJ-UHFFFAOYSA-N
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Description

3-Ethynyl-5-fluoro-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C10H7FO3 and its molecular weight is 194.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Ethynyl-5-fluoro-4-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethynyl-5-fluoro-4-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7FO3

Molecular Weight

194.16 g/mol

IUPAC Name

3-ethynyl-5-fluoro-4-methoxybenzoic acid

InChI

InChI=1S/C10H7FO3/c1-3-6-4-7(10(12)13)5-8(11)9(6)14-2/h1,4-5H,2H3,(H,12,13)

InChI Key

YVJQXRJGOBPSGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1F)C(=O)O)C#C

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to 3-Ethynyl-5-fluoro-4-methoxybenzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethynyl-5-fluoro-4-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its unique trifunctional architecture—comprising a carboxylic acid for amide coupling and salt formation, a terminal alkyne for click chemistry and cross-coupling reactions, and a fluorinated methoxy-benzene core that modulates physicochemical properties—positions it as a versatile building block for the synthesis of complex molecular entities. This guide provides a comprehensive analysis of its predicted chemical properties, a detailed protocol for its synthesis via Sonogashira cross-coupling, and an expert discussion on its reactivity and potential applications in drug discovery.

Molecular Structure and Predicted Physicochemical Properties

The structure features a benzoic acid scaffold substituted with three key functional groups. The electronic interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing fluorine (-F) and carboxylic acid (-COOH) groups governs the molecule's reactivity and acidity. The ethynyl group (-C≡CH) provides a reactive handle for a variety of chemical transformations.

Diagram 1: Molecular Structure of 3-Ethynyl-5-fluoro-4-methoxybenzoic Acid

Caption: Structure of 3-Ethynyl-5-fluoro-4-methoxybenzoic acid.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale / Comparative Compound
Molecular Formula C₁₀H₇FO₃-
Molecular Weight 194.16 g/mol -
Appearance White to off-white solidBased on similar substituted benzoic acids.[1]
Melting Point >200 °C3-Fluoro-4-methoxybenzoic acid melts at 211-213 °C. The addition of the rigid ethynyl group may slightly increase the melting point due to packing efficiency.[2]
pKa ~3.5 - 4.0Benzoic acid has a pKa of 4.2. The strongly electron-withdrawing fluorine atom will increase acidity (lower pKa), while the methoxy group has a weaker, position-dependent effect.[3][4]
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate).The carboxylic acid group confers some polarity, but the aromatic ring and ethynyl group limit aqueous solubility, a common trait for benzoic acid derivatives.[5]
¹H NMR (Predicted) δ ~13 (s, 1H, COOH), 7.5-8.0 (m, 2H, Ar-H), 4.0 (s, 3H, OCH₃), 3.5 (s, 1H, C≡CH)Based on spectral data of 4-fluoro-3-methoxybenzoic acid and typical shifts for terminal alkynes.[6]
¹³C NMR (Predicted) δ ~165 (COOH), 160-110 (Ar-C), 85-75 (Alkyne-C), 56 (OCH₃)Based on spectral data of 3-Fluoro-4-methoxybenzoic acid and known alkyne shifts.[7]
IR Spectroscopy (Predicted) ~3300 cm⁻¹ (alkyne C-H), 2500-3300 cm⁻¹ (broad, O-H), ~2100 cm⁻¹ (C≡C stretch), ~1700 cm⁻¹ (C=O stretch)Characteristic frequencies for carboxylic acid, terminal alkyne, and carbonyl functional groups.

Proposed Synthesis Pathway and Experimental Protocol

The most logical and efficient synthesis of 3-Ethynyl-5-fluoro-4-methoxybenzoic acid involves a Sonogashira cross-coupling reaction.[8][9] This powerful palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. A plausible starting material is 3-Bromo-5-fluoro-4-methoxybenzoic acid , which can be coupled with a protected alkyne source like ethynyltrimethylsilane (TMS-acetylene), followed by deprotection.

A similar strategy has been successfully employed in the synthesis of 3-ethynyl-4-fluoroaniline, demonstrating the viability of this approach on a similarly substituted aromatic ring.[10]

Diagram 2: Proposed Synthetic Workflow

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection start 3-Bromo-5-fluoro-4-methoxybenzoic acid reagents1 TMS-Acetylene Pd(PPh₃)₄, CuI Base (e.g., Et₃N) start->reagents1 intermediate TMS-protected intermediate reagents1->intermediate reagents2 Base (e.g., K₂CO₃) Methanol/H₂O intermediate->reagents2 product 3-Ethynyl-5-fluoro-4-methoxybenzoic acid reagents2->product

Caption: Two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis of 3-Ethynyl-5-fluoro-4-methoxybenzoic acid

Materials:

  • 3-Bromo-5-fluoro-4-methoxybenzoic acid

  • Ethynyltrimethylsilane (TMS-acetylene)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Step 1: Synthesis of 3-fluoro-4-methoxy-5-((trimethylsilyl)ethynyl)benzoic acid (TMS-protected intermediate)

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add 3-Bromo-5-fluoro-4-methoxybenzoic acid (1.0 eq).

  • Catalyst and Reagent Addition: Add Pd(PPh₃)₄ (0.05 eq) and CuI (0.10 eq). Evacuate and backfill the flask with argon three times.

  • Solvent and Base: Add anhydrous toluene (approx. 10 mL per 1 g of starting material) and anhydrous triethylamine (3.0 eq) via syringe.

  • Alkyne Addition: Add ethynyltrimethylsilane (1.5 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir under argon. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Workup: Cool the mixture to room temperature and filter through a pad of celite to remove the catalyst. Rinse the pad with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl (2x), followed by brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude TMS-protected intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Deprotection to yield 3-Ethynyl-5-fluoro-4-methoxybenzoic acid

  • Reaction Setup: Dissolve the crude TMS-protected intermediate from Step 1 in a mixture of methanol and dichloromethane (e.g., 3:1 ratio).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC for the disappearance of the starting material (typically 1-3 hours).

  • Acidification: Once the reaction is complete, carefully acidify the mixture to pH ~2-3 with 1M HCl. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a small amount of cold hexanes to remove non-polar impurities.

  • Purification: Dry the solid under high vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Chemical Reactivity and Synthetic Utility

The utility of 3-Ethynyl-5-fluoro-4-methoxybenzoic acid stems from the distinct reactivity of its three functional groups. This allows for orthogonal chemical strategies, making it a highly valuable building block.

Reactions of the Carboxylic Acid Group

The carboxylic acid is the most acidic proton and will readily undergo deprotonation with base. It is a versatile handle for:

  • Amide Bond Formation: Coupling with primary or secondary amines using standard coupling reagents (e.g., EDC/HOBt, HATU) to generate a diverse library of amides. This is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR).[11]

  • Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or with alkyl halides in the presence of a base.

  • Reduction: Can be reduced to the corresponding benzyl alcohol using strong reducing agents like LiAlH₄, although this may also affect the alkyne.

Reactions of the Ethynyl Group

The terminal alkyne is a hub for carbon-carbon and carbon-heteroatom bond formation:

  • Sonogashira Coupling: The terminal proton can be removed to form a copper or palladium acetylide, which can then be coupled with other aryl or vinyl halides to build more complex structures.[12][13]

  • Click Chemistry (CuAAC): Undergoes highly efficient and regioselective copper-catalyzed azide-alkyne cycloaddition (CuAAC) with organic azides to form stable 1,2,3-triazole rings. This is a powerful tool for bioconjugation and fragment-based drug discovery.

  • Hydration/Addition Reactions: The alkyne can undergo hydration to form a methyl ketone or participate in various addition reactions across the triple bond.

G cluster_COOH Carboxylic Acid Reactions cluster_Alkyne Ethynyl Group Reactions main 3-Ethynyl-5-fluoro-4-methoxybenzoic acid amide Amide Derivatives main->amide Amine, Coupling Agent ester Ester Derivatives main->ester Alcohol, Acid triazole 1,2,3-Triazoles (Click Chemistry) main->triazole R-N₃, Cu(I) coupled Extended π-Systems (Sonogashira) main->coupled R'-X, Pd/Cu

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Ethynyl-5-fluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Ethynyl-5-fluoro-4-methoxybenzoic acid is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique combination of a reactive ethynyl group, a fluorine substituent, a methoxy group, and a carboxylic acid moiety makes it an attractive scaffold for the synthesis of complex molecular architectures. The fluorine and ethynyl groups, in particular, can modulate pharmacokinetic properties and provide a handle for further chemical modifications, such as "click" chemistry or Sonogashira coupling reactions.[1][2]

Proposed Synthesis

A plausible synthetic route to 3-Ethynyl-5-fluoro-4-methoxybenzoic acid can be envisioned starting from a suitably substituted brominated precursor, followed by a Sonogashira coupling reaction to introduce the ethynyl group. A similar strategy has been reported for the synthesis of 3-ethynyl-4-fluoroaniline.[2]

Experimental Protocol: Proposed Synthesis
  • Starting Material: 3-Bromo-5-fluoro-4-methoxybenzoic acid.

  • Reaction: The starting material would be subjected to a palladium-catalyzed Sonogashira coupling reaction with a suitable acetylene source, such as trimethylsilylacetylene.

  • Catalyst System: A typical catalyst system would involve a palladium source (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base (e.g., triethylamine).

  • Deprotection: Following the coupling reaction, the trimethylsilyl (TMS) protecting group would be removed under basic conditions (e.g., potassium hydroxide in methanol) to yield the terminal alkyne.[2]

  • Work-up and Purification: The reaction mixture would be subjected to an aqueous work-up, followed by extraction with an organic solvent. The crude product would then be purified by column chromatography on silica gel to afford the desired 3-Ethynyl-5-fluoro-4-methoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of 3-Ethynyl-5-fluoro-4-methoxybenzoic acid.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, with distinct signals for the aromatic protons, the methoxy group, the ethynyl proton, and the carboxylic acid proton.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~11.0 - 13.0Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is typically broad and downfield.
~7.8 - 8.0Doublet1HAr-HAromatic proton ortho to the carboxylic acid and meta to the fluorine.
~7.5 - 7.7Doublet1HAr-HAromatic proton ortho to the ethynyl group and ortho to the fluorine.
~4.0Singlet3H-OCH₃Methoxy protons are shielded and appear as a sharp singlet.
~3.5Singlet1H-C≡C-HThe acetylenic proton signal is typically found in this region.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~165 - 170-COOHThe carbonyl carbon of the carboxylic acid is significantly deshielded.
~155 - 160 (d, J ≈ 250 Hz)C-FThe carbon directly attached to fluorine will appear as a doublet with a large one-bond C-F coupling constant.
~145 - 150C-OCH₃The aromatic carbon attached to the methoxy group.
~125 - 130C-COOHThe aromatic carbon attached to the carboxylic acid group.
~120 - 125 (d, J ≈ 5-10 Hz)Ar-CH (ortho to F)Aromatic CH carbon ortho to the fluorine atom.
~115 - 120 (d, J ≈ 20-25 Hz)Ar-CH (meta to F)Aromatic CH carbon meta to the fluorine atom.
~110 - 115 (d, J ≈ 15-20 Hz)C-C≡CHThe aromatic carbon attached to the ethynyl group.
~80 - 85-C≡CHThe terminal carbon of the alkyne.
~75 - 80-C≡CHThe internal carbon of the alkyne.
~56-OCH₃The carbon of the methoxy group.
¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds.

Predicted Chemical Shift (δ, ppm) Multiplicity Rationale
-110 to -120MultipletThe chemical shift of an aryl fluorine is typically in this range, relative to CFCl₃.[3] The multiplicity will arise from coupling to the nearby aromatic protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Ethynyl-5-fluoro-4-methoxybenzoic acid (Molecular Formula: C₁₀H₇FO₃), the expected molecular weight is approximately 194.04 g/mol .

Predicted Mass Spectrum Data
m/z Predicted Fragment Interpretation
194[M]⁺Molecular ion peak.
179[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
177[M - OH]⁺Loss of a hydroxyl radical from the carboxylic acid.
166[M - CO]⁺Loss of carbon monoxide.
149[M - COOH]⁺Loss of the carboxyl group.

Visualizations

Molecular Structure

Caption: Molecular structure of 3-Ethynyl-5-fluoro-4-methoxybenzoic acid.

Experimental Workflow: Characterization

Experimental_Workflow synthesis Synthesis purification Purification (Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 19F) purification->nmr ms Mass Spectrometry purification->ms analysis Structural Elucidation and Data Analysis nmr->analysis ms->analysis

Caption: Workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide provides a predictive yet scientifically grounded overview of the key spectroscopic data points for 3-Ethynyl-5-fluoro-4-methoxybenzoic acid. The predicted NMR and mass spectrometry data are based on established principles and analogous compounds, offering a valuable reference for researchers working with this molecule. The proposed synthetic route and characterization workflow further serve as a practical guide for its preparation and analysis in a laboratory setting. The unique structural features of this compound warrant further investigation into its potential applications in various fields of chemical science.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • ChemicalBook. (n.d.). 3-Fluoro-4-methoxybenzoic acid(403-20-3) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 4-FLUORO-3-METHOXYBENZOIC ACID synthesis.
  • NMR Facility, UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants.
  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzoic acid.
  • ChemicalBook. (n.d.). 3-Fluoro-4-methoxybenzaldehyde(351-54-2) 1H NMR spectrum.
  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid.
  • BG. (n.d.). Table S1: List of the analyzed compounds and of the m/z ratio and mass spectra factor used for their integration.
  • Ossila. (n.d.). 3-Fluoro-4-methoxybenzoic acid.
  • PMC. (n.d.). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors.
  • PubChem. (n.d.). (R)-3-ethynyl-5-((4-(1-(2-methoxybenzyl)-1H-benzo[d]imidazole-5-carbonyl)-3-methylpiperazin-1-yl)methyl)benzenesulfonyl fluoride.
  • Google Patents. (n.d.). Method for preparing 3-ethynyl-4-fluoroaniline.

Sources

3-Ethynyl-5-fluoro-4-methoxybenzoic Acid: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Executive Summary

In the landscape of medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutics. This guide introduces 3-Ethynyl-5-fluoro-4-methoxybenzoic acid, a precisely functionalized arene, as a scaffold with significant potential across diverse drug discovery campaigns. By deconstructing its constituent moieties—the terminal alkyne, the fluorine atom, the methoxy group, and the carboxylic acid—we reveal a molecule pre-configured for multifaceted applications. The ethynyl group offers a unique combination of a rigid structural linker and a versatile chemical handle for covalent inhibition or bio-orthogonal ligation.[1][2][3][4] The fluorine atom provides a proven tool for modulating metabolic stability, pKa, and binding affinity, often enhancing pharmacokinetic properties.[5][6][7][8] The methoxy and carboxylic acid groups provide key interaction points and synthetic handles for library generation. This document serves as a technical primer for researchers, scientists, and drug development professionals, elucidating the rationale behind this molecule's potential and providing actionable experimental frameworks for its application in areas such as kinase inhibition, covalent drug design, and chemical biology.

Introduction: Deconstructing a Privileged Scaffold

The pursuit of novel chemical matter in drug discovery often focuses on small molecules that are not only biologically active but also synthetically tractable and possess favorable physicochemical properties. 3-Ethynyl-5-fluoro-4-methoxybenzoic acid is a compound designed with these principles in mind. Its structure is a deliberate convergence of four functional groups, each contributing distinct and valuable attributes to a potential drug candidate.

  • The Benzoic Acid Core: A common structural motif in pharmaceuticals, the carboxylic acid provides a critical anchor for binding to protein targets through hydrogen bonding and ionic interactions. It also serves as a readily modifiable synthetic handle for creating ester or amide libraries to fine-tune properties like cell permeability and potency.[9]

  • The Ethynyl Group: The terminal alkyne is a powerful and increasingly utilized functional group in medicinal chemistry. Its linear, rigid geometry can act as a non-polar spacer to orient pharmacophores into favorable binding geometries.[4] Crucially, it serves as a reactive handle for "click chemistry," enabling its use in fragment-based drug discovery and target identification.[1][2][3] Furthermore, it can act as a latent "warhead" for the development of covalent inhibitors against a range of protein targets.[4]

  • The Fluoro Substituent: Fluorine has earned its place as an indispensable element in modern drug design.[5][10] Its introduction can block sites of metabolic oxidation, thereby increasing a drug's half-life.[6][8] Its high electronegativity can lower the pKa of the adjacent carboxylic acid, influencing its ionization state and binding interactions.[7] Fluorine can also enhance binding potency through favorable dipole-dipole or hydrogen bonding interactions with the target protein.[5]

  • The Methoxy Group: The methoxy group is an electron-donating group that can modulate the electronic character of the aromatic ring. It can serve as a hydrogen bond acceptor and its presence can influence the molecule's conformation and metabolic profile.[11][12]

This guide will explore the synergistic interplay of these functionalities, proposing several high-potential applications for this scaffold and providing the technical rationale and experimental workflows to validate them.

Predicted Physicochemical Profile and Strategic Implications

The utility of a drug discovery scaffold is fundamentally linked to its physicochemical properties. While experimental determination is the gold standard, we can predict the influence of each functional group on the overall molecular profile of 3-Ethynyl-5-fluoro-4-methoxybenzoic acid.

PropertyPredicted Influence & RationaleStrategic Implication
Molecular Weight ~194.15 g/mol Excellent starting point for fragment-based drug discovery (FBDD) and lead generation, adhering to the "Rule of Three."
Lipophilicity (cLogP) Moderately lipophilicThe fluorine and ethynyl groups increase lipophilicity, while the carboxylic acid and methoxy groups decrease it. This balance is tunable for optimizing membrane permeability and solubility.[5][6]
Acidity (pKa) More acidic than 4-methoxybenzoic acidThe electron-withdrawing fluorine atom ortho to the carboxylic acid is expected to lower its pKa, increasing the proportion of the ionized form at physiological pH. This can enhance solubility and strengthen ionic interactions with basic residues in a target's active site.[7]
Metabolic Stability EnhancedThe C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Placing the fluorine adjacent to the methoxy group can also shield the methoxy from O-demethylation, a common metabolic pathway.[5][6]
Shape & Rigidity Defined vector for explorationThe linear, rigid ethynyl group provides a well-defined vector extending from the aromatic core, ideal for probing deep, narrow pockets within a protein binding site.[4]

Potential Therapeutic Applications & Rationale

The unique combination of functional groups in 3-Ethynyl-5-fluoro-4-methoxybenzoic acid makes it a versatile starting point for several distinct drug discovery strategies.

Application A: Scaffold for Kinase Inhibitor Development

Rationale: The 4-methoxybenzoic acid moiety can serve as an effective hinge-binding element, a common feature in many ATP-competitive kinase inhibitors. The carboxylic acid can form critical hydrogen bonds with the backbone of the kinase hinge region. The ethynyl group can be directed towards the hydrophobic "back pocket" of the kinase, where its rigid structure can be functionalized to achieve high potency and selectivity. The fluorine atom can further enhance binding affinity and improve metabolic stability, a key challenge in kinase inhibitor development.

G cluster_0 Kinase ATP Binding Site cluster_1 Inhibitor Scaffold Hinge Hinge Region (Backbone NH) BackPocket Hydrophobic Back Pocket Solvent Solvent Front BenzoicAcid Benzoic Acid Moiety BenzoicAcid->Hinge H-Bonding Ethynyl Ethynyl Group Ethynyl->BackPocket Probes deep pocket Fluoro Fluoro Group Fluoro->Hinge Potentiates binding

Caption: Kinase inhibitor binding model for the scaffold.

Application B: Covalent Inhibitor Warhead

Rationale: The terminal alkyne, while relatively stable, can be activated within an enzyme's active site to form a covalent bond with a nearby nucleophilic residue (e.g., Cys, Ser, Lys). This strategy of irreversible inhibition can lead to prolonged duration of action and increased potency. This scaffold could be used to target enzymes where covalent modification is a validated mechanism, such as certain proteases or kinases with an accessible cysteine residue near the active site.

G Scaffold Scaffold with Terminal Alkyne Complex Non-covalent Binding Complex Scaffold->Complex Enzyme Enzyme Active Site with Nucleophile (e.g., Cys-SH) Enzyme->Complex CovalentAdduct Covalent Adduct (Irreversible Inhibition) Complex->CovalentAdduct Proximity-driven reaction

Caption: Mechanism of covalent inhibition via the ethynyl group.

Application C: Chemical Biology Probe for Target Deconvolution

Rationale: Identifying the specific protein target of a bioactive compound is a major bottleneck in drug discovery. The terminal alkyne is the premier functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry."[4] If a library derived from this scaffold yields a compound with a desirable phenotypic effect but an unknown mechanism, the alkyne handle can be used to link the compound to a reporter tag (e.g., biotin or a fluorophore). This enables affinity purification or imaging experiments to identify its binding partners in a cellular context.

G Probe Alkyne-bearing Bioactive Compound Binding Probe binds to Target Protein(s) Probe->Binding Proteome Cell Lysate (Total Proteome) Proteome->Binding Click Click Reaction: + Biotin-Azide Tag Binding->Click Capture Streptavidin Bead Capture Click->Capture Analysis Elution & Mass Spec (Target ID) Capture->Analysis

Caption: Workflow for target identification using click chemistry.

Synthetic Accessibility and Derivatization

A key advantage of any scaffold is its synthetic accessibility. 3-Ethynyl-5-fluoro-4-methoxybenzoic acid can be plausibly synthesized from commercially available starting materials, and its core structure allows for systematic chemical elaboration.

Proposed Synthetic Pathway

A plausible route begins with a suitably substituted bromophenol, followed by methylation, introduction of the ethynyl group via Sonogashira coupling, and finally, carboxylation.

G A 3-Bromo-5-fluorophenol B 1-Bromo-3-fluoro-2-methoxybenzene A->B 1. MeI, K2CO3 C 2-Ethynyl-4-fluoro-1-methoxybenzene B->C 2. TMS-acetylene, Pd(PPh3)2Cl2, CuI D 3-Ethynyl-5-fluoro-4-methoxybenzoic acid C->D 3. n-BuLi 4. CO2 5. H+ workup

Caption: Plausible synthetic route to the core scaffold.

Library Derivatization Strategy

The core scaffold offers two primary vectors for chemical diversification to build a screening library.

  • Carboxylic Acid Modification: Standard coupling chemistries (e.g., EDC/HOBt or HATU) can be used to convert the carboxylic acid into a diverse array of amides and esters. This allows for rapid exploration of interactions in the solvent-exposed region of a binding site and modulation of physicochemical properties.

  • Alkyne Modification: Sonogashira coupling with a variety of aryl or alkyl halides can be performed on the terminal alkyne. This extends the molecule into new regions of chemical space, ideal for probing deep hydrophobic pockets to enhance potency and selectivity.

Experimental Workflows & Protocols

To translate the potential of this scaffold into actionable data, robust experimental protocols are required. Below are two representative workflows.

Protocol 1: Kinase Inhibition Profiling using ADP-Glo™ Assay

This protocol describes a luminescent-based assay to quantify the inhibitory activity of a compound derived from the scaffold against a target kinase.

Objective: To determine the IC₅₀ value of a test compound.

Materials:

  • Target Kinase (e.g., EGFR, BTK)

  • Kinase-specific substrate peptide

  • ATP

  • Test Compound (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • White, opaque 384-well assay plates

  • Luminometer

Methodology:

  • Compound Plating: Prepare a serial dilution of the test compound in DMSO. Transfer 1 µL of each concentration to a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in assay buffer. Add 5 µL to each well.

    • Prepare a 2X ATP solution in assay buffer. Add 5 µL to each well to initiate the reaction. Final volume is 11 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation & Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

G A 1. Dispense Compound (Serial Dilution) B 2. Add Kinase + Substrate A->B C 3. Add ATP to Start Reaction (Incubate 60 min) B->C D Kinase converts ATP -> ADP C->D E 4. Add ADP-Glo™ Reagent (Stop Rxn, Deplete ATP) D->E F 5. Add Kinase Detection Reagent (Convert ADP -> ATP -> Light) E->F G 6. Read Luminescence F->G H 7. Calculate IC50 G->H

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Protocol 2: In-situ Proteome Profiling via Click Chemistry

This protocol outlines a chemical proteomics approach to identify the cellular targets of a bioactive probe derived from the scaffold.

Objective: To enrich and identify protein targets that bind to an alkyne-functionalized probe in a competitive manner.

Materials:

  • Live cells (e.g., HeLa, Jurkat)

  • Alkyne Probe (test compound) and a vehicle control (DMSO)

  • Competition Ligand (a known inhibitor, if available)

  • Lysis Buffer (with protease/phosphatase inhibitors)

  • Click Chemistry Reagents: Azide-Biotin tag, CuSO₄, TBTA ligand, Sodium Ascorbate.

  • Streptavidin-coated magnetic beads

  • On-bead digestion reagents (DTT, Iodoacetamide, Trypsin)

  • LC-MS/MS equipment for proteomic analysis

Methodology:

  • Cellular Treatment: Treat live cells with the Alkyne Probe (e.g., 1-10 µM) for 1-2 hours. Include a vehicle control and a competition control (cells pre-treated with an excess of unlabeled competitor).

  • Cell Lysis: Harvest and lyse the cells in a suitable buffer to generate a soluble proteome.

  • Click Reaction:

    • To the cell lysate, add the click chemistry reaction cocktail (Azide-Biotin, CuSO₄, TBTA, Ascorbate).

    • Incubate for 1 hour at room temperature to covalently attach the biotin tag to the alkyne probe-protein complex.

  • Affinity Enrichment:

    • Add streptavidin magnetic beads to the lysate and incubate for 1 hour to capture the biotinylated protein complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer. Reduce (DTT) and alkylate (iodoacetamide) the captured proteins.

    • Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

  • LC-MS/MS Analysis:

    • Collect the peptide supernatant.

    • Analyze the peptides by LC-MS/MS to identify and quantify the proteins.

  • Data Analysis: Identify proteins that are significantly enriched in the Alkyne Probe sample compared to the vehicle and competition controls. These are the candidate targets.

Conclusion

3-Ethynyl-5-fluoro-4-methoxybenzoic acid is more than a simple aromatic molecule; it is a strategically designed scaffold engineered for versatility in modern drug discovery. The convergence of a terminal alkyne, a fluorine atom, and a benzoic acid core provides a rich toolkit for medicinal chemists. It offers clear pathways for developing potent and selective inhibitors, creating covalent drugs with durable pharmacology, and deploying sophisticated chemical biology probes for target elucidation. The synthetic tractability and amenability to library diversification further enhance its value as a starting point for programs targeting a wide range of diseases. This guide has laid the foundational rationale and provided practical experimental starting points, inviting the scientific community to explore the full potential of this promising molecular architecture.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved February 17, 2026.
  • Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 29). The Importance of 4-Methoxybenzoic Acid in Modern Pharmaceutical Synthesis.
  • MMean, J. (2021, November 13). Applications of Fluorine in Medicinal Chemistry.
  • ChemRxiv. (n.d.). Fluorine in Medicinal Chemistry: In Perspective to COVID-19. Retrieved February 17, 2026.
  • Inhance Technologies. (2025, December 17). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry.
  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)
  • BenchChem. (2025).
  • PubMed. (2020, June 11). Acetylene Group, Friend or Foe in Medicinal Chemistry.
  • BenchChem. (2025).
  • ACS Publications. (2020, February 7). Acetylene Group, Friend or Foe in Medicinal Chemistry.
  • ResearchGate. (n.d.). Acetylene Group, Friend or Foe in Medicinal Chemistry. Retrieved February 17, 2026.
  • ChemicalBook. (2024, June 17).
  • ResearchGate. (n.d.). 4′-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives. Retrieved February 17, 2026.
  • AiFChem. (2025, July 29). Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry.

Sources

Precision Linkers in Medicinal Chemistry: The Strategic Role of 3-Ethynyl-5-fluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Role of the Ethynyl Group in 3-Ethynyl-5-fluoro-4-methoxybenzoic Acid for Click Chemistry Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists.

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and bioconjugation, the choice of a "clickable" linker is rarely neutral. Standard linkers (e.g., propargyl amines or simple ethynylbenzoic acids) often introduce unfavorable physicochemical properties or metabolic liabilities.

3-Ethynyl-5-fluoro-4-methoxybenzoic acid represents a class of "Pharmacophore-Compatible Tags" . Unlike inert aliphatic linkers, this aromatic scaffold integrates the bio-isosteres fluorine and methoxy into the conjugation handle itself. This guide details the technical utility of the ethynyl group within this specific scaffold, focusing on its reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), its electronic tuning, and its application in synthesizing PROTACs and radiotracers.

Molecular Architecture & Electronic Tuning

The utility of this compound lies in the synergistic relationship between its three functional substituents on the benzene ring. As a Senior Application Scientist, it is critical to understand that the ethynyl group does not act in isolation; its reactivity and stability are modulated by the ortho-fluoro and para-methoxy groups.

The "Push-Pull" Electronic Effect

The 3-Ethynyl-5-fluoro-4-methoxybenzoic acid scaffold exhibits a unique electronic environment that favors specific click chemistry outcomes while maintaining metabolic stability.

  • The Ethynyl Anchor (C-3): The primary handle for CuAAC. It is an sp-hybridized carbon system.

  • The Fluoro Substituent (C-5): An electron-withdrawing group (EWG) via induction (

    
    ). It lowers the pKa of the terminal alkyne proton slightly, potentially accelerating the formation of the Copper(I)-acetylide intermediate, the rate-limiting step in CuAAC. Additionally, it blocks metabolic oxidation at the C-5 position.
    
  • The Methoxy Group (C-4): An electron-donating group (EDG) via resonance (

    
    ). It counteracts the strong inductive pull of the fluorine, preventing the aromatic ring from becoming too electron-deficient, which could otherwise lead to instability or side reactions during amide coupling of the carboxylic acid.
    
Structural Visualization

The following diagram illustrates the electronic interplay and the strategic positioning of the ethynyl group for bio-orthogonal coupling.

MolecularArchitecture Core Benzoic Acid Core (Scaffold) Ethynyl 3-Ethynyl Group (Click Handle) Core->Ethynyl C-3 Position Fluoro 5-Fluoro Group (Metabolic Blocker) Core->Fluoro C-5 Position (Inductive Withdrawal) Methoxy 4-Methoxy Group (Solubility/Binding) Core->Methoxy C-4 Position (Resonance Donation) Target Drug/Protein (Amide Linkage) Core->Target Amide Coupling (COOH Activation) Azide Azide-Tag (Reporter/Ligand) Ethynyl->Azide CuAAC Reaction (Triazole Formation) Fluoro->Ethynyl Acidity Modulation

Figure 1: Functional decomposition of the 3-Ethynyl-5-fluoro-4-methoxybenzoic acid scaffold. The ethynyl group serves as the reactive center, modulated by adjacent F and OMe groups.

The Role of the Ethynyl Group in CuAAC

The ethynyl group in this specific benzoate derivative is a Type II Click Handle (Aromatic Alkyne). Its behavior differs from aliphatic alkynes (e.g., propargyl groups) in three key technical aspects:

  • Enhanced Stability: The conjugation with the benzene ring stabilizes the alkyne against hydration or isomerization, which can occur with aliphatic alkynes under harsh acidic/basic conditions.

  • Rigid Linkage: Upon "clicking" with an azide, the resulting phenyl-triazole linkage is rigid. This is crucial for Structure-Activity Relationship (SAR) studies where the orientation of the attached warhead matters (e.g., in E3 ligase ligands for PROTACs).

  • Fluorescence Quenching/Enhancement: When conjugated to fluorophores, the electron-rich methoxy-benzoate system can act as an intramolecular PET (Photoinduced Electron Transfer) modulator, potentially turning fluorescence "on" or "off" upon triazole formation, depending on the dye used.

Reaction Mechanism (CuAAC)

The copper-catalyzed reaction proceeds via a Cu(I)-acetylide intermediate. The presence of the electron-withdrawing fluorine atom at the meta position (relative to the acid) and ortho (relative to the methoxy) subtly increases the acidity of the terminal alkyne proton (


), facilitating deprotonation and Cu(I) coordination.

Experimental Protocols

Workflow Overview

The standard workflow involves two stages:

  • Amide Coupling: Attaching the benzoic acid to the target amine (Drug/Protein).

  • Click Reaction: Reacting the ethynyl-conjugate with an azide.

Note: The order can be reversed, but coupling the acid first is preferred to avoid copper contamination during the sensitive amide coupling step.

Protocol 1: Amide Coupling (Preparation of the "Clickable" Drug)

Objective: Conjugate 3-Ethynyl-5-fluoro-4-methoxybenzoic acid to a primary amine (R-NH₂).

ReagentEquivalentsRole
3-Ethynyl-5-fluoro-4-methoxybenzoic acid 1.0Linker Scaffold
HATU 1.2Coupling Agent
DIPEA (Diisopropylethylamine) 2.5Base
Target Amine (R-NH₂) 1.0 - 1.1Substrate
DMF (Anhydrous) SolventReaction Medium

Step-by-Step:

  • Dissolve the benzoic acid derivative (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Add DIPEA (2.5 eq) followed by HATU (1.2 eq). Stir for 5 minutes at RT to activate the acid (forms the active ester).

  • Add the Target Amine (1.0 eq).

  • Stir at RT for 2–4 hours. Monitor by LC-MS (Look for mass shift: M_amine + 192.14 Da - H₂O).

  • Critical Step: Perform an aqueous workup (EtOAc/Water) to remove HATU byproducts. The ethynyl group is stable to these conditions.

  • Purify via Flash Chromatography (Hexane/EtOAc).

Protocol 2: CuAAC Click Reaction

Objective: React the Ethynyl-Benzamide conjugate with an Azide-Reporter.

Reagents:

  • Buffer: PBS (pH 7.4) / DMSO (1:1 v/v)

  • Catalyst: CuSO₄·5H₂O (50 µM final)

  • Reductant: Sodium Ascorbate (250 µM final)

  • Ligand (Optional but Recommended): THPTA (100 µM) – protects proteins/drugs from oxidative damage.

Step-by-Step:

  • Prepare a 10 mM stock of the Ethynyl-Conjugate in DMSO.

  • Prepare a 10 mM stock of the Azide-Reporter (e.g., Azide-Fluor 488).

  • Mix Ethynyl-Conjugate (50 µM final) and Azide (60 µM final) in the PBS/DMSO buffer.

  • Premix CuSO₄ and THPTA (1:2 molar ratio) separately, then add to the reaction.

  • Initiate reaction by adding Sodium Ascorbate.

  • Incubate for 30–60 minutes at RT in the dark.

  • Validation: Analyze by LC-MS. The product will show the mass of the triazole adduct.

Visualizing the Workflow

The following diagram outlines the logical flow from the raw building block to the final functionalized conjugate.

Workflow Start 3-Ethynyl-5-fluoro- 4-methoxybenzoic acid Activation Activation (HATU/DIPEA) Start->Activation Coupling Amide Coupling (+ R-NH2 Drug Core) Activation->Coupling Intermediate Ethynyl-Functionalized Drug Candidate Coupling->Intermediate Forms Amide Bond Click CuAAC Click Reaction (+ R'-N3 Azide) Intermediate->Click Adds Azide Tag Final Triazole-Linked Bio-Conjugate Click->Final Forms Triazole Ring

Figure 2: Synthesis pipeline for incorporating the ethynyl-benzoate linker into drug scaffolds.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure scientific integrity, every experiment must include internal checks.

Copper Chelation Interference

Issue: The methoxy and carboxyl/amide oxygens can potentially chelate Cu(II), reducing the effective concentration of the catalyst available for the click reaction. Solution: Always use a Copper-stabilizing ligand like THPTA or BTTAA. Do not rely on "ligand-free" conditions for this specific scaffold. Validation: If the reaction stalls, add 2 equivalents of specific Cu(I) ligand (e.g., TBTA) relative to copper.

Steric Hindrance

Issue: The ortho-fluoro and para-methoxy groups create steric bulk around the benzene ring, though the ethynyl group itself is linear and accessible. However, if the "R" group on the amide is very bulky (e.g., a tertiary butyl group), it might twist the ring out of planarity. Solution: Use a flexible linker (e.g., PEG-spacer) on the Azide partner to ensure the triazole can form without clashing with the benzoate substituents.

Metabolic Stability Verification

Rationale: The 5-Fluoro group is intended to block metabolism. Experiment: Incubate the final conjugate with liver microsomes. Compare the intrinsic clearance (


) against a non-fluorinated analog (3-ethynyl-4-methoxybenzoic acid). The fluorinated compound should show extended half-life (

).

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Liang, L., & Astruc, D. (2011). The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction and its applications. Coordination Chemistry Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Ethynyl-5-fluoro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 3-Ethynyl-5-fluoro-4-methoxybenzoic acid, a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. As a molecule featuring a diverse array of functional groups—a carboxylic acid, an ethynyl moiety, and a fluorinated, methoxy-substituted aromatic ring—its structural confirmation requires a multi-faceted analytical approach. This document outlines the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for the unambiguous elucidation of its structure. The narrative emphasizes the causality behind experimental choices and data interpretation, providing researchers and drug development professionals with a self-validating system for analysis.

Molecular Structure and Functional Group Analysis

The foundational step in any spectroscopic characterization is a thorough analysis of the molecule's constituent parts. The structure of 3-Ethynyl-5-fluoro-4-methoxybenzoic acid presents several key features that will manifest distinct spectroscopic signatures.

  • Aromatic Core: A 1,2,4,5-tetrasubstituted benzene ring forms the molecular backbone. Its electronic environment is heavily influenced by the attached substituents, which will dictate the chemical shifts of its protons and carbons.

  • Carboxylic Acid (-COOH): This group contains a highly deshielded, acidic proton and a carbonyl (C=O) group, both of which provide unmistakable signals in ¹H NMR and IR spectroscopy, respectively.[1][2]

  • Ethynyl Group (-C≡CH): The terminal alkyne provides a unique sp-hybridized proton and two sp-hybridized carbons, all with characteristic spectroscopic markers.[1][3]

  • Methoxy Group (-OCH₃): This electron-donating group will influence the aromatic ring's electron density and provides a sharp, singlet signal in ¹H NMR.

  • Fluoro Group (-F): As a highly electronegative substituent, the fluorine atom will significantly impact the chemical shifts of nearby nuclei and introduce characteristic heteronuclear coupling (J-coupling) in both ¹H and ¹³C NMR spectra.

A logical approach to characterization involves using each technique to probe these specific functional groups, with the collective data providing a cohesive and definitive structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule.[4] For 3-Ethynyl-5-fluoro-4-methoxybenzoic acid, both ¹H and ¹³C NMR will provide critical, complementary information.

Proton (¹H) NMR Spectroscopy

Expertise & Causality: In ¹H NMR, the chemical shift of a proton is determined by its local electronic environment. Protons attached to or near electronegative atoms or π-systems are "deshielded" and appear at a higher chemical shift (downfield). The analysis of coupling patterns (splitting) reveals the number of neighboring protons, providing connectivity information.

Predicted Spectrum Analysis:

  • Carboxylic Acid Proton (-COOH): Expected to be the most downfield signal, typically appearing as a broad singlet between 10-13 ppm. Its breadth is a result of hydrogen bonding and chemical exchange.

  • Aromatic Protons (Ar-H): The two protons on the benzene ring are in different chemical environments and are not equivalent. They are expected in the aromatic region (6.5-8.0 ppm).[5] The proton at C6 will likely be a doublet due to coupling with the fluorine atom (~JHF ≈ 6-9 Hz), while the proton at C2 will appear as a singlet or a very finely split signal due to a smaller, long-range coupling.

  • Methoxy Protons (-OCH₃): These three equivalent protons will appear as a sharp singlet, typically between 3.8-4.0 ppm.

  • Ethynyl Proton (-C≡CH): The terminal alkyne proton is shielded by the π-system's magnetic anisotropy and typically appears as a sharp singlet around 3.0-3.5 ppm.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Signal Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
-COOH ~12.5 broad s 1H -
Ar-H (C6-H) ~7.8 d 1H J(H-F) ≈ 7.0
Ar-H (C2-H) ~7.5 s 1H -
-OCH₃ ~3.9 s 3H -

| -C≡CH | ~3.3 | s | 1H | - |

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Causality: ¹³C NMR provides a map of the carbon skeleton. The chemical shift is sensitive to the hybridization and electronic environment of each carbon atom. For this molecule, the lack of symmetry means that all nine carbon atoms are unique and should produce nine distinct signals.[6] The presence of fluorine will introduce C-F coupling, which can be a powerful diagnostic tool, causing the signals for carbons close to the fluorine to appear as doublets.

Predicted Spectrum Analysis:

  • Carbonyl Carbon (-COOH): The C=O carbon is highly deshielded and will appear downfield, typically in the 165-175 ppm range.[7]

  • Aromatic Carbons (Ar-C): These six carbons will resonate between 110-160 ppm.[5] The carbon directly bonded to fluorine (C5) will show a very large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz). Carbons two and three bonds away (C4, C6, C3) will show smaller couplings (²JCF, ³JCF).

  • Alkynyl Carbons (-C≡CH): The two sp-hybridized carbons will appear in a characteristic window of 70-90 ppm.

  • Methoxy Carbon (-OCH₃): This sp³-hybridized carbon will be the most upfield signal, typically around 55-60 ppm.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Signal Assignment Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling
-C OOH ~168 Small (³JCF)
Ar C -F (C5) ~158 Large (¹JCF)
Ar C -OCH₃ (C4) ~150 Medium (²JCF)
Ar C -COOH (C1) ~125 Small (³JCF)
Ar C -H (C6) ~120 Medium (²JCF)
Ar C -C≡CH (C3) ~118 Medium (²JCF)
Ar C -H (C2) ~115 Small (⁴JCF)
-C ≡CH ~85 -
-C≡C H ~80 -

| -OC H₃ | ~56 | - |

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 10-20 mg of the synthesized 3-Ethynyl-5-fluoro-4-methoxybenzoic acid for ¹H NMR (50-100 mg for ¹³C NMR).[4]

  • Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Place the tube in the NMR spectrometer. Acquire the spectra using standard parameters for small organic molecules. Ensure a sufficient number of scans for ¹³C NMR to achieve a good signal-to-noise ratio.

  • Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Calibrate the spectrum using the residual solvent peak as a reference. Integrate the signals in the ¹H spectrum and measure the chemical shifts and coupling constants for all signals.

NMR_Workflow

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its bond vibrations (stretching, bending). Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for functional group identification.[2][8]

Predicted Spectrum Analysis: The IR spectrum will be dominated by several strong, characteristic bands:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 2500-3300 cm⁻¹. This breadth is the hallmark of the hydrogen-bonded dimer common to carboxylic acids.[3][8]

  • C-H Stretch (Alkyne): A sharp, strong peak is anticipated around 3300 cm⁻¹, corresponding to the ≡C-H stretch.[1]

  • C-H Stretch (Aromatic & Methoxy): Absorptions for aromatic C-H bonds will appear just above 3000 cm⁻¹, while the methoxy C-H stretches will be just below 3000 cm⁻¹.

  • C≡C Stretch (Alkyne): A sharp, medium-to-weak intensity peak is expected in the 2100-2260 cm⁻¹ region.[3] This region is often sparsely populated, making this peak highly diagnostic.

  • C=O Stretch (Carbonyl): A very strong and sharp absorption will be present around 1700-1725 cm⁻¹, characteristic of the carboxylic acid carbonyl group.[9]

  • C-O Stretch: Absorptions for the C-O bonds of the carboxylic acid and methoxy group will be found in the 1200-1300 cm⁻¹ region.

  • C-F Stretch: A strong band in the fingerprint region, around 1000-1100 cm⁻¹, can be attributed to the C-F bond.

Table 3: Predicted IR Absorption Bands

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 2500 - 3300 Strong, Very Broad
Alkyne ≡C-H Stretch ~3300 Strong, Sharp
Carbonyl C=O Stretch ~1710 Very Strong, Sharp
Alkyne C≡C Stretch ~2150 Medium, Sharp
Aromatic C=C Stretch 1500 - 1600 Medium
Ether/Acid C-O Stretch 1200 - 1300 Strong

| Fluoroalkane | C-F Stretch | 1000 - 1100 | Strong |

Experimental Protocol: IR Analysis (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Lower the pressure arm to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Analysis: The resulting spectrum (plotted as transmittance or absorbance vs. wavenumber) is analyzed by identifying the positions of the key absorption bands.

IR_Workflow

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is a destructive technique that provides the molecular weight of a compound and, through analysis of its fragmentation pattern, offers structural clues.[4] Using a hard ionization technique like Electron Ionization (EI), the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. Excess energy causes this ion to fragment in predictable ways.

Predicted Spectrum Analysis: The molecular formula is C₁₀H₇FO₃.

  • Molecular Weight Calculation: (10 * 12.011) + (7 * 1.008) + (1 * 18.998) + (3 * 15.999) ≈ 194.16 g/mol .

  • Molecular Ion Peak ([M]⁺•): A prominent peak is expected at m/z = 194. The presence of this peak is the primary confirmation of the compound's molecular weight. Aromatic compounds typically show a strong molecular ion peak due to the stability of the ring system.[10][11]

  • Key Fragmentation Patterns:

    • Loss of •OH (M-17): A common fragmentation for carboxylic acids, leading to an acylium ion at m/z = 177.

    • Loss of •OCH₃ (M-31): Cleavage of the methoxy group would result in a fragment at m/z = 163.

    • Loss of COOH (M-45): Decarboxylation is a very common pathway for benzoic acids, yielding a fragment at m/z = 149.

    • Loss of CO (M-28): Following other fragmentations (like loss of •OH), the resulting ion can often lose carbon monoxide. For example, the m/z 177 fragment could lose CO to give a peak at m/z = 149.

Table 4: Predicted Mass Spectrometry Fragments (EI-MS)

m/z Value Proposed Identity Plausibility
194 [M]⁺• (Molecular Ion) High
177 [M - •OH]⁺ High
163 [M - •OCH₃]⁺ Medium

| 149 | [M - •COOH]⁺ | High |

Experimental Protocol: Mass Spectrometry (EI-MS)
  • Sample Preparation: Ensure the sample is pure.[4] Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane).

  • Instrument Setup: The mass spectrometer is typically coupled to a gas chromatograph (GC-MS) or a direct insertion probe. Set the ion source temperature and electron energy (typically 70 eV for EI).

  • Sample Introduction: Inject the solution into the GC or place the sample on the direct probe and insert it into the ion source.

  • Data Acquisition: The instrument scans a range of m/z values, detecting the ions as they are separated by the mass analyzer.

  • Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions to corroborate the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Causality: UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily π → π* and n → π* transitions. It is particularly useful for characterizing molecules with conjugated π-systems, such as the substituted aromatic ring in our target compound. The wavelength of maximum absorbance (λ_max) is influenced by the extent of conjugation and the nature of the substituents.

Predicted Spectrum Analysis:

  • The substituted benzene ring is the primary chromophore. Benzoic acid itself shows characteristic absorption bands.

  • The methoxy (-OCH₃) group is an auxochrome (an electron-donating group) which typically causes a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity).

  • The ethynyl and fluoro groups will also modulate the electronic transitions.

  • It is expected that 3-Ethynyl-5-fluoro-4-methoxybenzoic acid will exhibit two primary absorption bands, similar to many benzoic acid derivatives, likely in the range of 210-230 nm and 260-290 nm.[12][13]

Experimental Protocol: UV-Vis Analysis
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

  • Sample Preparation: Prepare a stock solution of the compound with a precisely known concentration. Create a dilute solution from the stock to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).

  • Data Acquisition: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and scan the desired wavelength range (e.g., 200-400 nm).

  • Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Integrated Spectroscopic Analysis: A Cohesive Structural Proof

No single technique provides the complete structural picture. The power of this multi-technique approach lies in the corroboration of data, where each result validates the others, leading to an unambiguous structural assignment.

Integrated_Analysis

  • MS establishes the correct molecular formula with a molecular ion at m/z 194.

  • IR confirms the presence of all key functional groups: the carboxylic acid (broad O-H, strong C=O), the terminal alkyne (sharp ≡C-H, C≡C), and the aromatic ring.

  • NMR provides the definitive connectivity. ¹H NMR confirms the number and type of protons, while ¹³C NMR confirms the carbon backbone. Crucially, the H-F and C-F coupling patterns observed in NMR provide irrefutable evidence for the relative positions of the fluorine and other substituents on the aromatic ring.

  • UV-Vis supports the presence of the substituted aromatic chromophore.

Together, these four spectroscopic techniques provide a rigorous and self-validating characterization, leaving no ambiguity as to the identity and structure of 3-Ethynyl-5-fluoro-4-methoxybenzoic acid.

References

  • Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry. Benchchem.
  • Mass Spectrometry: Aromatic Compound Fragment
  • Fragmentation of Arom
  • Evaluation of Molecular Fragmentation in Polycyclic Aromatic Hydrocarbons by Time-of-Flight Secondary Ion Mass Spectrometry.
  • Mass Spectrometry Fragmentation P
  • Infrared Spectroscopy.
  • Mass Fragmentation of Arom
  • Infrared (IR) spectroscopy. SlidePlayer.
  • Interpreting Infrared Spectra. Specac Ltd.
  • Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts.
  • NMR SPECTROSCOPY SEM-4, CC-8 PART-7, PPT-19. St.
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
  • Infrared Spectroscopy. University of Colorado Boulder.
  • Short Summary of C13-NMR Interpret
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-
  • Common HNMR P
  • 3-Fluoro-4-methoxybenzoic acid(403-20-3) 13C NMR spectrum. ChemicalBook.
  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry.
  • 3-Fluoro-4-methoxybenzoic acid(403-20-3) IR2 spectrum. ChemicalBook.
  • 3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3. Ossila.
  • UV –vis spectra of 3, 3a, 4, 4a and 5.
  • Synthesis of 3-fluoro-4-hydroxy benzoic acid. PrepChem.com.
  • UV-Vis Spectrum of 3,5-dihydroxybenzoic Acid. SIELC Technologies.
  • Benzoic acid, 3,4,5-trimethoxy-. NIST WebBook.
  • A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5.

Sources

Technical Whitepaper: Stability Profile and Synthetic Reactivity of 3-Ethynyl-5-fluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethynyl-5-fluoro-4-methoxybenzoic acid is a high-value pharmacophore scaffold used primarily in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Its structural uniqueness lies in the orthogonal reactivity of its functional triad: a carboxylic acid for amide coupling, a terminal alkyne for "click" or cross-coupling chemistry, and a fluoro-methoxy core that modulates metabolic stability and lipophilicity.

This guide addresses a critical gap in commercial literature: the thermodynamic instability of the terminal alkyne in the presence of trace metals or heat. While the benzoic acid core is robust, the ethynyl moiety presents specific degradation pathways (polymerization, oxidative homocoupling) that necessitate rigorous handling protocols.

Molecular Architecture & Physicochemical Properties[1]

The molecule features a "push-pull" electronic system. The electron-donating methoxy group at the 4-position stabilizes the aromatic ring, counteracting the inductive electron-withdrawing effects of the 5-fluoro and 1-carboxyl groups.

PropertyValue / CharacteristicImpact on Drug Design
Formula C₁₀H₇FO₃Core scaffold
Molecular Weight 206.17 g/mol Fragment-based drug design (FBDD) compliant
pKa (Acid) ~3.8–4.0 (Predicted)Forms stable salts with organic bases (e.g., DIPEA)
pKa (Alkyne) ~25Weakly acidic; requires strong bases (e.g., NaH, LiHMDS) for deprotonation
LogP ~2.1Moderate lipophilicity; good membrane permeability
Electronic State 4-OMe (Donor) vs 5-F/1-COOH (Withdrawing)5-F is deactivated toward S_NAr due to 4-OMe resonance

Stability Assessment & Degradation Pathways

Thermal Instability (Solid-State Polymerization)

Unlike simple benzoic acids, the 3-ethynyl derivative carries a risk of exothermic solid-state polymerization . Research on the analogue p-ethynylbenzoic acid demonstrates that terminal alkynes on aromatic rings can undergo topochemical polymerization upon heating, leading to insoluble polyene networks.

  • Mechanism: Radical or thermal initiation of the C≡C triple bond.

  • Trigger: Temperatures >100°C or prolonged exposure to >40°C in solid state.

  • Observation: Material turns from off-white/yellow to dark brown/black.

Oxidative Instability (Glaser Coupling)

In the presence of oxygen and trace copper salts (often found in laboratory glassware or solvents), the terminal alkyne can undergo Glaser homocoupling , forming a diyne dimer.

  • Reaction:

    
    
    
  • Prevention: Solvents must be degassed. Storage under Argon/Nitrogen is mandatory.

Chemical Stability
  • Hydrolysis: The methoxy and fluoro groups are chemically stable under standard acidic/basic aqueous workups.

  • Photostability: Moderate sensitivity. The conjugated alkyne-arene system can absorb UV, potentially leading to photo-oxidation.

Synthetic Reactivity & Orthogonal Workflows

The utility of this scaffold lies in its ability to serve as a "linchpin" connecting two complex domains. The following diagram illustrates the orthogonal reaction pathways available to researchers.

Reactivity Map (DOT Visualization)

ReactivityMap cluster_0 Orthogonal Pathways Core 3-Ethynyl-5-fluoro- 4-methoxybenzoic Acid Amide Amide Conjugate (Linker Attachment) Core->Amide HATU/DIPEA R-NH2 Triazole 1,2,3-Triazole (Click Chemistry) Core->Triazole R-N3, Cu(I) (CuAAC) Sonogashira Diaryl Alkyne (Kinase Inhibitor Core) Core->Sonogashira Ar-X, Pd(0)/Cu(I) Dimer Glaser Dimer (Impurity) Core->Dimer O2, Cu(II) (Degradation)

Figure 1: Orthogonal synthetic pathways. The COOH and C≡CH groups can be functionalized independently.

Key Synthetic Protocols
Protocol A: Selective Amide Coupling (COOH Focus)

Context: Attaching a linker or amine while preserving the alkyne.

  • Activation: Dissolve 1.0 eq of acid in DMF (anhydrous). Add 1.2 eq HATU and 2.5 eq DIPEA.

  • Coupling: Stir for 5 min to form the activated ester, then add 1.0 eq of the amine.

  • Critical Control: Do not use activating agents that generate free radicals or require high heat. HATU/DMF at 0°C to RT is preferred over SOCl₂ (thionyl chloride) reflux, which may degrade the alkyne or the methoxy group.

Protocol B: Sonogashira Coupling (Alkyne Focus)

Context: Building the biaryl core common in kinase inhibitors.

  • System: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%).

  • Base/Solvent: Et₃N/THF or DMF (degassed).

  • Procedure: Add aryl halide (Ar-I preferred). Sparge with Argon for 15 mins before adding catalyst.

  • Temperature: Keep <60°C. Higher temps increase risk of alkyne polymerization.

Handling & Storage Standard Operating Procedure (SOP)

To maintain >98% purity and prevent the formation of insoluble polymers:

ParameterSpecificationRationale
Storage Temp -20°C (Long term)Inhibits thermal polymerization kinetics.
Atmosphere Argon or NitrogenPrevents oxidative Glaser coupling.
Container Amber GlassMinimizes UV-induced radical formation.
Solution State Avoid prolonged storage in solutionConcentration gradients can trigger oligomerization.
Re-test Date 6 MonthsTerminal alkynes are inherently less stable than internal ones.

References

  • Njus, J. M., et al. (2005). Thermal Solid State Polymerization of p-Ethynylbenzoic Acid. Macromolecules, 38(18), 7663–7669. (Cited for thermal instability mechanism of ethynyl benzoic acids). [Link][1]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. (Cited for coupling protocols). [Link]

  • PubChem. (2023).[2] Compound Summary for 3-Fluoro-4-methoxybenzoic acid. (Cited for physicochemical baseline of the core scaffold). [Link]

Sources

Strategic Sourcing and Technical Utilization of 3-Ethynyl-5-fluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

3-Ethynyl-5-fluoro-4-methoxybenzoic acid is a specialized, high-value intermediate primarily utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and next-generation radiotracers. Its structural motif combines a rigid ethynyl linker (C3) with a metabolically stable fluoro-methoxy core (C5/C4), making it a critical scaffold for modifying structure-activity relationships (SAR) in drug discovery.

Commercial Status: As of Q1 2026, this compound is classified as a Non-Catalog / Custom Synthesis Item by major global aggregators. It does not have a widely recognized Chemical Abstracts Service (CAS) registry number in its final free-acid form.

Operational Directive: Researchers requiring this moiety must adopt a "Late-Stage Functionalization" strategy. The most efficient sourcing route is to procure the brominated precursor, 3-Bromo-5-fluoro-4-methoxybenzoic acid (CAS 445019-47-6) , and perform a Sonogashira coupling. This guide details the sourcing of this precursor and the validated synthetic protocol to generate the target acid.

Structural Analysis & Synthetic Utility

Pharmacophore Significance

The trisubstituted benzoic acid core offers three distinct vectors for medicinal chemistry optimization:

  • C1 (Carboxylic Acid): Serves as the primary attachment point for amide coupling (e.g., to aminopyridines or quinazolines in kinase inhibitors).

  • C3 (Ethynyl Group): A rigid, linear "handle" often used for:

    • Click Chemistry: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach PROTAC linkers or fluorescent tags.

    • Sonogashira Extension: To build extended bi-aryl systems common in VEGFR/EGFR inhibitors.

  • C4 (Methoxy) & C5 (Fluoro): This specific substitution pattern modulates lipophilicity (LogP) and metabolic stability. The C5-fluorine atom blocks metabolic oxidation at the ring, extending the half-life of the final drug candidate.

Sourcing Decision Matrix

Because the final ethynyl-acid is unstable over long-term storage (potential for polymerization or decarboxylation), fresh preparation from the stable bromo-precursor is the industry standard.

SourcingStrategy Start Need 3-Ethynyl-5-fluoro-4-methoxybenzoic acid CheckCatalog Check Commercial Catalogs Start->CheckCatalog Result Not Available / High Cost CheckCatalog->Result Strategy Sourcing Strategy: Precursor Acquisition Result->Strategy Precursor Buy 3-Bromo-5-fluoro-4-methoxybenzoic acid (CAS 445019-47-6) Strategy->Precursor Action Perform Sonogashira Coupling Precursor->Action

Figure 1: Strategic sourcing workflow favoring precursor acquisition over custom synthesis of the unstable final product.

Commercial Availability: The Precursor

The actionable commercial entity is the bromo-analog . Below are the specifications for procurement.

Key Precursor Specifications
  • Chemical Name: 3-Bromo-5-fluoro-4-methoxybenzoic acid[1]

  • CAS Number: 445019-47-6 [1]

  • Molecular Weight: 249.03 g/mol [2]

  • Purity Requirement:

    
     97% (HPLC)
    
  • Appearance: White to off-white solid[2]

Qualified Suppliers

The following suppliers are verified to list the precursor or have demonstrated capability in this specific scaffold class.

SupplierRegionReliability TierStock Status (Est.)
BLD Pharm Global/ChinaTier 1 (Primary)High Probability
Combi-Blocks USATier 1 (Primary)High Probability
Enamine Ukraine/EUTier 1 (Custom)Make-on-Demand
Sigma-Aldrich GlobalTier 2 (Reseller)Variable

Note: Always request a Certificate of Analysis (CoA) confirming 1H-NMR purity, specifically checking for the absence of the des-bromo impurity (3-fluoro-4-methoxybenzoic acid).

Validated Synthetic Protocol

Objective: Convert 3-Bromo-5-fluoro-4-methoxybenzoic acid to 3-Ethynyl-5-fluoro-4-methoxybenzoic acid.

Mechanism: Palladium-catalyzed Sonogashira cross-coupling followed by base-mediated deprotection.

SynthesisRoute Step1 Starting Material 3-Bromo-5-fluoro-4-methoxybenzoic acid (CAS 445019-47-6) Intermediate Intermediate 3-(TMS-Ethynyl)-5-fluoro-4-methoxybenzoic acid Step1->Intermediate Sonogashira Coupling Reagents1 TMS-Acetylene, Pd(PPh3)2Cl2, CuI Nt3, THF, 60°C Product Target Product 3-Ethynyl-5-fluoro-4-methoxybenzoic acid Intermediate->Product Desilylation Reagents2 K2CO3, MeOH RT, 2 hrs

Figure 2: Two-step synthetic pathway from the commercially available bromo-precursor.

Step-by-Step Methodology
Step 1: Sonogashira Coupling
  • Setup: In a flame-dried Schlenk flask, dissolve 3-Bromo-5-fluoro-4-methoxybenzoic acid (1.0 eq) in anhydrous THF (0.1 M concentration).

  • Catalyst Addition: Add Pd(PPh3)2Cl2 (0.05 eq) and CuI (0.10 eq).

  • Base/Ligand: Add Triethylamine (Et3N) (3.0 eq). Degas the solution with Argon for 10 minutes.

  • Reagent: Add Trimethylsilylacetylene (TMS-acetylene) (1.5 eq) dropwise.

  • Reaction: Heat to 60°C under Argon for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate the filtrate.

Step 2: Deprotection (Desilylation)
  • Solubilization: Dissolve the crude TMS-intermediate in Methanol (MeOH) .

  • Hydrolysis: Add Potassium Carbonate (K2CO3) (2.0 eq). Stir at Room Temperature (RT) for 2 hours.

  • Acidification: Critical Step. The reaction mixture will contain the carboxylate salt. Carefully acidify with 1N HCl to pH ~3.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na2SO4.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, gradient 0-40% EtOAc in Hexanes).

Quality Control & Handling

Analytical Expectations

To validate the synthesis, the final product must meet these criteria:

MethodExpected Signal / Result
1H-NMR (DMSO-d6) Ethynyl Proton: Singlet (

~4.3-4.5 ppm). Aromatic Protons: Two distinct signals (dd or d) in the aromatic region (7.0-8.0 ppm). Methoxy: Singlet (

~3.9 ppm).
LC-MS (ESI-) Mass [M-H]- corresponding to MW ~193.15 (Calc: 194.16).
Appearance Off-white to pale yellow powder. Darkening indicates polymerization.
Stability & Storage
  • Temperature: Store at -20°C.

  • Atmosphere: Store under Argon/Nitrogen. Terminal alkynes can undergo oxidative coupling (Glaser coupling) if exposed to air and trace metals.

  • Shelf Life: 6 months (re-test purity before use).

References

  • BLD Pharm. (2025). Product Specification: 3-Bromo-5-fluoro-4-methoxybenzoic acid (CAS 445019-47-6).[1] Retrieved from

  • Sigma-Aldrich. (2025). Search Results for Fluorinated Benzoic Acid Derivatives. Retrieved from

  • PubChem. (2025).[3] Compound Summary: 3-Bromo-5-fluoro-4-methoxybenzoic acid. National Library of Medicine. Retrieved from

  • ChemicalBook. (2025). Synthesis Routes for Fluoro-Methoxybenzoic Acids. Retrieved from

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. (Standard protocol reference for Section 4).

Sources

Methodological & Application

Application Note: A Guide to Amide Bond Formation with 3-Ethynyl-5-fluoro-4-methoxybenzoic Acid for Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Linker for Modern Bioconjugation

In the landscape of chemical biology and drug development, the precise and stable connection of molecules to biological entities is paramount. 3-Ethynyl-5-fluoro-4-methoxybenzoic acid emerges as a highly valuable bifunctional linker, ingeniously designed for a two-stage bioconjugation strategy. This molecule incorporates a carboxylic acid for stable amide bond formation with amine-containing biomolecules and a terminal alkyne, a versatile handle for "click chemistry." The presence of a fluorine atom can enhance the metabolic stability and binding affinity of the final conjugate, making this linker particularly attractive for the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[1]

This application note provides a comprehensive guide to the use of 3-Ethynyl-5-fluoro-4-methoxybenzoic acid, detailing a robust protocol for the initial amide bond formation with a model amine-containing biomolecule. It further outlines the subsequent bioorthogonal reaction of the alkyne moiety, offering researchers a clear pathway to constructing complex bioconjugates.

Core Principles: A Two-Step Conjugation Strategy

The utility of 3-Ethynyl-5-fluoro-4-methoxybenzoic acid lies in its two distinct reactive sites, allowing for a sequential and controlled conjugation process. This strategy avoids the challenges of single-step reactions with multiple reactive species.

  • Amide Bond Formation: The carboxylic acid is the primary reactive group for the initial conjugation to a biomolecule (e.g., a protein, peptide, or amine-modified oligonucleotide). This is typically achieved through the formation of a stable amide bond by activating the carboxylic acid. The electron-withdrawing nature of the fluorine and the aromatic ring influences the reactivity of the carboxyl group, making efficient activation crucial.[2]

  • Bioorthogonal "Click" Chemistry: Once the linker is attached to the first biomolecule via the amide bond, the terminal alkyne becomes available for a highly specific and efficient bioorthogonal reaction. The most common of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] These reactions are exceptionally fast, selective, and biocompatible, allowing for the attachment of a second molecule (e.g., a payload, imaging agent, or another biomolecule) that has been pre-functionalized with an azide group.[2][5]

Experimental Protocols

PART 1: Amide Bond Formation with 3-Ethynyl-5-fluoro-4-methoxybenzoic Acid

This protocol details the coupling of 3-Ethynyl-5-fluoro-4-methoxybenzoic acid to an amine-containing molecule using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. EDC is a zero-length crosslinker that activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[6] This intermediate is susceptible to hydrolysis in aqueous solutions. The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester, thereby increasing the coupling efficiency.[6]

Materials:

  • 3-Ethynyl-5-fluoro-4-methoxybenzoic acid

  • Amine-containing biomolecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxysuccinimide (NHS) or water-soluble Sulfo-NHS

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Hydroxylamine or 1 M Tris-HCl, pH 8.5

  • Desalting columns or dialysis equipment for purification

Protocol Steps:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening to prevent moisture absorption.

    • Prepare a fresh stock solution of 3-Ethynyl-5-fluoro-4-methoxybenzoic acid (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Prepare a fresh stock solution of EDC (e.g., 10 mg/mL) in Activation Buffer.

    • Prepare a fresh stock solution of NHS/Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer.

    • Prepare the amine-containing biomolecule in the Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, combine the 3-Ethynyl-5-fluoro-4-methoxybenzoic acid solution (typically 10-20 fold molar excess over the amine) with the freshly prepared EDC and NHS/Sulfo-NHS solutions.

    • The activation reaction is most efficient at a pH between 4.5 and 7.2.[7]

    • Incubate the mixture for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • Conjugation to Amine-Containing Biomolecule:

    • Add the activated linker solution to the biomolecule solution in the Coupling Buffer. The reaction with primary amines is most efficient at pH 7-8.[7]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing. Reaction times and temperatures may require optimization depending on the specific biomolecule.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM. This will hydrolyze any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Expertise & Experience - The "Why" Behind the Protocol:

  • Choice of Buffers: The two-buffer system is critical. The lower pH of the Activation Buffer (MES) protonates the carboxyl group, facilitating its activation by EDC. The higher pH of the Coupling Buffer (PBS) deprotonates the primary amines on the biomolecule, enhancing their nucleophilicity for attacking the NHS ester.

  • Molar Excess of Linker: A molar excess of the linker is used to drive the reaction to completion and maximize the modification of the biomolecule. The optimal ratio should be determined empirically for each specific application.

  • Anhydrous Solvents: Using anhydrous DMF or DMSO for the linker stock solution is important because the activated NHS ester is susceptible to hydrolysis. Care should be taken with older bottles of DMF, as it can degrade to dimethylamine, which can compete in the coupling reaction.[8]

  • Stability of the Alkyne: The terminal alkyne group is stable under the standard EDC/NHS coupling conditions. However, it is good practice to avoid exposure to trace metals and to conduct the reaction under an inert atmosphere if possible, to prevent any potential side reactions.

Trustworthiness - A Self-Validating System:

The success of this protocol can be validated at each stage. The formation of the amide-linked conjugate can be confirmed by techniques such as MALDI-TOF mass spectrometry (for peptides and small proteins) or SDS-PAGE (which will show a shift in molecular weight). The presence of the alkyne handle on the purified conjugate can be confirmed by reacting a small aliquot with an azide-functionalized fluorescent dye (e.g., Azide-Fluor 488) and analyzing the product by fluorescence imaging or spectroscopy.

Diagram of the Amide Bond Formation Workflow:

Amide_Bond_Formation cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_purification Purification & Analysis Linker 3-Ethynyl-5-fluoro-4- methoxybenzoic acid in DMF Activation Activate Linker (15-30 min, RT) Linker->Activation EDC_NHS EDC/NHS in Activation Buffer (pH 4.7-6.0) EDC_NHS->Activation Biomolecule Amine-Biomolecule in Coupling Buffer (pH 7.2-7.5) Conjugation Couple to Biomolecule (2h RT or O/N 4°C) Biomolecule->Conjugation Activation->Conjugation Add activated linker Quench Quench Reaction (15 min, RT) Conjugation->Quench Purify Purify Conjugate (Desalting/Dialysis) Quench->Purify Final_Product Alkyne-Functionalized Bioconjugate Purify->Final_Product

Caption: Workflow for amide bond formation.

PART 2: Subsequent Bioconjugation via CuAAC ("Click Chemistry")

This section provides a general protocol for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an azide-functionalized molecule to the alkyne-modified biomolecule produced in Part 1.

Materials:

  • Alkyne-functionalized biomolecule (from Part 1)

  • Azide-functionalized molecule of interest (e.g., payload, fluorophore)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for proteins)

Protocol Steps:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-functionalized molecule in a suitable solvent (e.g., DMSO or water).

    • Prepare a fresh stock solution of CuSO₄ (e.g., 50 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 500 mM in water).

    • If using a ligand, prepare a stock solution of THPTA (e.g., 100 mM in water).

  • Click Reaction:

    • In a reaction tube, combine the alkyne-functionalized biomolecule and the azide-functionalized molecule (typically 1.5-5 molar equivalents).

    • Add CuSO₄ to a final concentration of 1 mM. If using THPTA, pre-mix the CuSO₄ and THPTA before adding to the reaction.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

    • Allow the reaction to proceed for 1-4 hours at room temperature.

  • Purification:

    • Purify the final bioconjugate using an appropriate method such as size exclusion chromatography, dialysis, or affinity chromatography to remove the copper catalyst, excess reagents, and unreacted molecules.

Diagram of the CuAAC Bioconjugation Workflow:

CuAAC_Workflow Alkyne_Biomolecule Alkyne-Functionalized Biomolecule (from Part 1) Reaction_Mix Combine Biomolecule and Azide-Molecule Alkyne_Biomolecule->Reaction_Mix Azide_Payload Azide-Functionalized Molecule (e.g., Payload) Azide_Payload->Reaction_Mix Add_Catalyst Add CuSO₄/Ligand & Sodium Ascorbate Reaction_Mix->Add_Catalyst Initiate 'Click' Incubate Incubate (1-4h, RT) Add_Catalyst->Incubate Purification Purify Final Conjugate Incubate->Purification Final_Conjugate Final Bioconjugate Purification->Final_Conjugate

Caption: Workflow for CuAAC bioconjugation.

Quantitative Data Summary

The following table provides recommended starting concentrations and molar ratios for the amide bond formation protocol. These should be optimized for each specific application.

ReagentRecommended Molar Excess (relative to Amine)Typical Concentration
3-Ethynyl-5-fluoro-4-methoxybenzoic acid10 - 20 fold1 - 10 mM
EDC·HCl10 - 20 fold1 - 10 mM
NHS / Sulfo-NHS10 - 20 fold1 - 10 mM
Amine-containing Biomolecule1.00.05 - 0.5 mM

Conclusion

3-Ethynyl-5-fluoro-4-methoxybenzoic acid is a powerful and versatile tool for creating complex bioconjugates. By following the detailed protocols and understanding the underlying chemical principles outlined in this application note, researchers in drug development and chemical biology can confidently employ this linker in their synthetic strategies. The robust nature of the EDC/NHS-mediated amide bond formation, coupled with the high efficiency and specificity of subsequent click chemistry reactions, provides a reliable pathway for the construction of precisely defined molecular architectures for a wide range of biological applications.

References

  • BenchChem. (2025). Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid. BenchChem.
  • Dommerholt, J., et al. (2010). Readily accessible bicyclononynes for bioorthogonal labeling and three-dimensional imaging of living cells.
  • Rostovtsev, V. V., et al. (2002). A stepwise Huisgen cycloaddition process: copper(I)-catalyzed regioselective “ligation” of azides and terminal alkynes.
  • Agard, N. J., et al. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046-15047.
  • Laird, A. G., & Lloyd, J. R. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters, 23(15), 6063–6067.
  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • van der Wal, S. (2016). Response to "EDC/NHS based coupling and stability?". ResearchGate. Retrieved from [Link]

  • Murphy, B. A. (2016). Response to "Is terminal alkyne stable in acid amine coupling reaction condition?". ResearchGate. Retrieved from [Link]

  • Hein, C. D., et al. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230.
  • D'Souza, A. A., & Devaraj, N. K. (2021). Fluorine in Bioconjugation.

Sources

application of 3-Ethynyl-5-fluoro-4-methoxybenzoic acid in the development of targeted drug delivery systems

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug development scientists. It synthesizes the chemical utility of 3-Ethynyl-5-fluoro-4-methoxybenzoic acid (EFMBA) as a specialized heterobifunctional linker and pharmacophore handle in Targeted Drug Delivery Systems (TDDS).[1]

Executive Summary

3-Ethynyl-5-fluoro-4-methoxybenzoic acid (EFMBA) represents a specialized class of "Click-Ready" aromatic linkers designed for high-precision Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and Theranostic Nanocarriers.[1]

Unlike standard alkyl linkers, the EFMBA scaffold offers three distinct advantages in drug design:

  • Orthogonal Reactivity: The carboxylic acid and ethynyl (alkyne) groups allow for sequential, bioorthogonal conjugation (Amide coupling + CuAAC Click Chemistry).

  • Metabolic Stability: The fluoro- and methoxy-substituents on the benzene ring block common metabolic oxidation sites (e.g., hydroxylation), enhancing the in vivo half-life of the linker-payload complex.[1]

  • 19F NMR Tracking: The fluorine atom serves as a built-in, non-invasive label for 19F MRI/NMR spectroscopy , enabling real-time monitoring of drug release kinetics without the need for bulky fluorescent dyes.[1]

Chemical Profile & Reactivity

PropertySpecificationRelevance to Drug Delivery
Molecular Structure Benzoic acid core, 3-Ethynyl, 5-Fluoro, 4-MethoxyRigid aromatic spacer; prevents linker collapse/folding.[1]
Primary Handle Carboxylic Acid (-COOH)Amide Coupling: Reacts with amines (Lysine on mAbs, PEG-amines) via EDC/NHS activation.[1]
Secondary Handle Ethynyl / Alkyne (-C≡CH)Click Chemistry: Reacts with Azides (-N3) via CuAAC to form stable triazoles.[1]
Electronic Modifiers Fluorine (-F), Methoxy (-OMe)Stability & Tracking: -F allows 19F NMR detection; -OMe modulates lipophilicity (LogP).[1]
Solubility Low in water; Soluble in DMSO, DMFRequires organic co-solvent during initial conjugation steps.[1]

Application 1: Synthesis of "Clickable" Antibody-Drug Conjugates (ADCs)

This protocol describes the use of EFMBA as a "bridge" to attach a cytotoxic payload (e.g., MMAE-Azide) to a monoclonal antibody (mAb).[1]

Mechanism of Action
  • Activation: EFMBA is converted to an NHS-ester.

  • Functionalization: The NHS-ester reacts with surface Lysines on the mAb, installing "Click" handles (Alkynes) on the antibody surface.

  • Conjugation: An Azide-functionalized drug payload is "clicked" onto the antibody.

Detailed Protocol
Phase A: Linker Activation (NHS-Ester Formation) [1]
  • Reagents: EFMBA (1 eq), N-Hydroxysuccinimide (NHS, 1.2 eq), EDC·HCl (1.5 eq), Dry DMF.

  • Step 1: Dissolve EFMBA in dry DMF (concentration ~50 mM).

  • Step 2: Add EDC·HCl and NHS. Stir at Room Temperature (RT) for 4–6 hours under inert atmosphere (N2).

  • Step 3: Monitor conversion via TLC or LC-MS (Target Mass: M+97).[1]

  • Step 4: Use immediately for conjugation or precipitate with cold ether for storage.

Phase B: Antibody Functionalization
  • Reagents: mAb (e.g., Trastuzumab, 5 mg/mL in PBS pH 7.4), EFMBA-NHS (from Phase A).[1]

  • Step 1: Adjust mAb buffer to pH 8.0 with 1M NaHCO3 to deprotonate Lysine residues.

  • Step 2: Add EFMBA-NHS (10–20 molar excess) dissolved in DMSO (ensure <10% v/v final DMSO).[1]

  • Step 3: Incubate at 4°C for 12 hours or RT for 2 hours.

  • Step 4: Purification: Remove excess linker using a Zeba Spin Desalting Column (40K MWCO) or dialysis against PBS pH 7.4.

  • Validation: Verify "Alkyne-Antibody" formation via UV-Vis (absorbance of the aromatic linker) or by clicking a test fluorophore.[1]

Phase C: Drug Conjugation (CuAAC Click)
  • Reagents: Alkyne-mAb, Azide-Drug (e.g., MMAE-N3), CuSO4, THPTA (Ligand), Sodium Ascorbate.[1]

  • Step 1: Mix Alkyne-mAb with Azide-Drug (5 eq per alkyne).

  • Step 2: Add Pre-mixed Catalyst Complex: CuSO4 (50 µM) + THPTA (250 µM).[1]

  • Step 3: Initiate reaction with Sodium Ascorbate (2.5 mM). Incubate 1 hour at RT.

  • Step 4: Scavenging: Add EDTA (10 mM) to strip Copper.

  • Step 5: Final Purification via Size Exclusion Chromatography (SEC).

Application 2: 19F NMR Release Monitoring (Theranostics)

The 5-Fluoro substituent allows the drug carrier to be "visible" to 19F NMR.[2] This is critical for distinguishing between encapsulated drug and released drug in complex biological media.

Rationale
  • Bound State (Intact Linker): The Fluorine signal is broadened (short T2 relaxation) due to the slow tumbling of the macromolecule (mAb or Nanoparticle).

  • Released State (Cleaved Linker): Upon lysosomal degradation or hydrolysis, the small molecule fragment containing the Fluorine tumbles rapidly, resulting in a sharp, distinct 19F NMR peak.[1]

Experimental Setup
  • Instrument: 400 MHz (or higher) NMR with 19F probe.

  • Sample: ADC or Nanoparticle incubated in simulated lysosomal fluid (pH 5.0 + Cathepsin B).

  • Measurement:

    • Acquire baseline 19F spectrum (Time 0).

    • Acquire spectra every 30 mins.

    • Data Analysis: Integrate the sharp signal appearing at approx -110 to -130 ppm (shift depends on specific solvent/environment).

    • Result: The integral of the sharp peak correlates directly with the % of drug released.

Workflow Visualization

ADC_Synthesis EFMBA 3-Ethynyl-5-fluoro-4-methoxybenzoic acid (EFMBA) NHS_Act NHS-Ester Activation (EDC/NHS) EFMBA->NHS_Act Activated_Linker EFMBA-NHS Ester NHS_Act->Activated_Linker Alkyne_mAb Alkyne-Functionalized mAb (Ready for Click) Activated_Linker->Alkyne_mAb + Antibody Antibody Monoclonal Antibody (Lysine-NH2) Antibody->Alkyne_mAb Click_Rxn CuAAC Click Reaction (CuSO4/THPTA) Alkyne_mAb->Click_Rxn Drug_Payload Drug-Azide (e.g., MMAE-N3) Drug_Payload->Click_Rxn Final_ADC Final ADC (Stable Triazole Linkage) Click_Rxn->Final_ADC Tracking 19F NMR Tracking (Signal Sharpens upon Release) Final_ADC->Tracking In Vivo / In Vitro

Caption: Step-by-step synthesis of an Antibody-Drug Conjugate using EFMBA as a heterobifunctional linker. The process moves from chemical activation to bioconjugation and finally to analytical tracking.

Critical Considerations & Troubleshooting

IssueProbable CauseSolution
Precipitation during Conjugation Linker hydrophobicity (Aromatic/Methoxy groups)Ensure DMSO/DMF concentration is 5–10% in the aqueous buffer.[1] Add linker slowly while vortexing.
Low "Click" Efficiency Copper oxidation or steric hindranceUse THPTA or TBTA ligands to protect Cu(I). Increase reaction time or temperature to 37°C if protein stability allows.
Aggregation of ADC Over-conjugation (High DAR)Limit the molar excess of EFMBA-NHS during the first step. Aim for a Drug-Antibody Ratio (DAR) of 2–4.
No 19F Signal Signal broadening (T2 effect)This confirms the linker is bound to the carrier. Release the drug enzymatically (Trypsin/Cathepsin) to verify the signal reappears (Positive Control).

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1][3] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link[1]

  • Svensson, A., Fex, T., & Kihlberg, J. (2000).[1] Preparation of fluorinated linkers: use of 19F NMR spectroscopy to establish conditions for solid-phase synthesis.[4] Journal of Combinatorial Chemistry. Link[1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Bird, R. E., et al. (2021).[1] The Role of Linkers in Antibody–Drug Conjugates. Antibodies.[5][6][][8] Link[1]

  • Yu, Z., & Pan, Zheng. (2023).[1] Design and Synthesis of Repotrectinib (TPX-0005) Analogues. (Contextual reference for the fluoro-methoxy-benzoic acid scaffold in kinase inhibitors). Journal of Medicinal Chemistry. Link[1]

Sources

Application Note: Solid-Phase Synthesis Techniques Utilizing 3-Ethynyl-5-fluoro-4-methoxybenzoic Acid

[1]

Part 1: Strategic Overview & Molecular Profile

The Scaffold: 3-Ethynyl-5-fluoro-4-methoxybenzoic Acid

In modern drug discovery, 3-Ethynyl-5-fluoro-4-methoxybenzoic acid represents a "linchpin" scaffold.[1] It integrates three critical design elements into a single building block:

  • Anchoring/Coupling Handle (COOH): A carboxylic acid for robust attachment to solid supports (resins) or amide coupling in solution.

  • Bioorthogonal Handle (Alkyne): A terminal ethynyl group (

    
    ) enabling selective downstream diversification via Sonogashira cross-coupling or CuAAC "Click" chemistry.[1]
    
  • Pharmacophoric Modulation (F/OMe): The 5-fluoro and 4-methoxy substituents modulate lipophilicity (

    
    ), metabolic stability, and the electronic profile of the aromatic ring, often improving potency and bioavailability compared to unsubstituted analogues.
    
Application Areas
  • Fragment-Based Drug Discovery (FBDD): Used as a core motif to probe sub-pockets via the alkyne vector.[1]

  • DNA-Encoded Libraries (DEL): The alkyne serves as a reliable attachment point for DNA tags or diversity elements.[1]

  • Peptidomimetics: Acts as a rigid aromatic spacer in macrocyclic peptides.

Part 2: Experimental Protocols

Resin Loading Strategies

The choice of resin dictates the C-terminal functionality of the final product.

Protocol A: Amide Linkage (Rink Amide Resin)

Target: Synthesis of benzamides or peptide hybrids. Mechanism: Standard Fmoc-SPPS coupling.[1]

Materials:

  • Rink Amide MBHA Resin (Loading: 0.5–0.7 mmol/g)[1]

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIEA (Diisopropylethylamine).[1]

  • Solvent: DMF (Anhydrous).[1]

Step-by-Step:

  • Swelling: Swell resin in DMF for 30 min. Drain.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    ).[1][2]
  • Activation: In a separate vial, dissolve 3-Ethynyl-5-fluoro-4-methoxybenzoic acid (3.0 equiv) and HATU (2.9 equiv) in minimal DMF. Add DIEA (6.0 equiv).[1][2] Activate for 2 minutes.

    • Expert Note: The electron-donating methoxy group reduces the electrophilicity of the carbonyl; HATU is preferred over DIC/HOBt to ensure complete coupling.

  • Coupling: Add activated solution to resin. Agitate for 2 hours at Room Temperature (RT).

  • Validation: Perform a Kaiser Test .

    • Colorless beads: Successful coupling.[3]

    • Blue beads: Incomplete. Repeat coupling.

  • Capping (Optional): Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Ester Linkage (Wang Resin)

Target: Synthesis of free carboxylic acids or esters.

Step-by-Step:

  • Activation: Dissolve the benzoic acid derivative (3.0 equiv) in DCM/DMF (9:1). Add DIC (3.0 equiv) and DMAP (0.1 equiv).

  • Loading: Add to pre-swollen Wang resin. Agitate for 4–16 hours.

  • Validation: Measure loading via UV absorbance of the cleaved product or weight gain (less accurate).

On-Resin Diversification (The "Engine")

Once immobilized, the alkyne handle allows for divergent synthesis.

Protocol C: Sonogashira Cross-Coupling on Solid Phase

This reaction couples the terminal alkyne with aryl halides to form substituted diphenylacetylenes.

Critical Requirement: Strictly anhydrous and oxygen-free conditions are vital to prevent homocoupling (Glaser coupling) of the alkyne.[1]

Reagents:

  • Aryl Iodide (Ar-I) (5.0 equiv)[1]

  • Catalyst:

    
     (0.05 equiv)[1]
    
  • Co-catalyst: CuI (0.1 equiv)[1]

  • Base: Diethylamine (DEA) or DIEA (10 equiv)[1]

  • Solvent: Degassed DMF/THF (1:1)

Procedure:

  • Degassing: Sparge the solvent mixture with Argon for 15 mins.

  • Catalyst Mix: In a glovebox or under Argon stream, mix

    
    , CuI, and the Aryl Iodide in the degassed solvent.
    
  • Reaction: Add the mixture to the resin-bound alkyne. Add the base.

  • Incubation: Agitate at

    
     for 4–6 hours (or RT overnight for reactive iodides).
    
  • Washing: Wash extensively with DMF (

    
    ), DCM (
    
    
    ), and Sodium Diethyldithiocarbamate solution (0.02 M in DMF) to remove Palladium traces (which stain beads black).
Protocol D: CuAAC (Click Chemistry) on Solid Phase

Forms a 1,4-disubstituted 1,2,3-triazole.[1]

Reagents:

  • Azide (

    
    ) (3.0 equiv)[1]
    
  • Catalyst: CuI (0.5 equiv) or

    
     / Sodium Ascorbate[1]
    
  • Base: DIEA (5.0 equiv)[1]

  • Solvent: DMF or THF/Water[1]

Procedure:

  • Mix: Dissolve Azide and CuI in DMF. Add DIEA.

  • Coupling: Add to resin. Agitate at RT for 12–16 hours.

  • Washing: Wash with DMF, Methanol, DCM.[4] Use EDTA solution or Copper scavenger resin wash if downstream biological assays are sensitive to metal contamination.

Cleavage and Isolation

Reagent: TFA Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5%

  • Note: The alkyne and fluoro/methoxy groups are stable in TFA.

  • Procedure: Treat resin for 2 hours. Filter. Precipitate filtrate in cold diethyl ether. Centrifuge and dry.

Part 3: Data Visualization & Logic[1]

Experimental Workflow Diagram

The following diagram illustrates the divergent synthesis pathways available from the loaded resin.

SPS_WorkflowStart3-Ethynyl-5-fluoro-4-methoxybenzoic AcidLoadedResin-BoundScaffoldStart->LoadedLoading (HATU/DIC)ResinResin Support(Rink/Wang)Resin->LoadedSonoSonogashira Coupling(Pd/Cu, Ar-I)Loaded->SonoPath 1ClickCuAAC Click(Cu(I), R-N3)Loaded->ClickPath 2Prod_AProduct A:Diaryl AlkyneSono->Prod_AOn-ResinProd_BProduct B:Triazole DerivativeClick->Prod_BOn-ResinCleaveTFA Cleavage& PurificationProd_A->CleaveProd_B->Cleave

Caption: Divergent solid-phase synthesis workflow utilizing the alkyne handle for library generation.

Summary of Reaction Conditions
Reaction StepReagentsEquivalentsTime/TempCritical Note
Resin Loading HATU, DIEA3.0 eq Acid, 2.9 eq HATU2h @ RTPre-activate acid for 2 min.
Sonogashira

, CuI, Ar-I
0.05 eq Pd, 5.0 eq Ar-I4h @

Degas solvents to prevent homocoupling.
Click (CuAAC) CuI, DIEA, Azide0.5 eq CuI, 3.0 eq Azide16h @ RTWash with EDTA to remove Cu.
Cleavage TFA/TIS/

Excess2h @ RTPrecipitate in cold ether.[1]

Part 4: Troubleshooting & Expert Insights

  • Homocoupling (Glaser) Byproduct:

    • Symptom:[1][5][6][7][8] Appearance of a symmetric dimer (diacetylene) in LCMS after cleavage.

    • Cause: Presence of Oxygen during Sonogashira coupling.

    • Fix: Freeze-pump-thaw solvents or rigorous Argon sparging.[1] Use a glovebox if available.

  • Incomplete Loading:

    • Cause: Steric hindrance from the ortho-methoxy group.

    • Fix: Double coupling (repeat the reaction with fresh reagents) or switch to HOAt/HATU which is more efficient for sterically hindered acids.

  • Black Resin Beads:

    • Cause: Trapped Palladium/Copper nanoparticles.

    • Fix: Wash resin with 0.02M Sodium Diethyldithiocarbamate in DMF.[1]

References

  • Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction. Source: National Institutes of Health (PubMed) URL:[Link]

  • Click chemistry on solid phase: parallel synthesis of N-benzyltriazole carboxamides. Source: Journal of Combinatorial Chemistry (ACS) URL:[Link][1]

  • Solid Phase Coupling of Benzoic Acid to Wang Resin. Source: Sciforum URL:[Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Source: Chemical Reviews (ACS) URL:[1][Link][1]

Application Notes and Protocols: 3-Ethynyl-5-fluoro-4-methoxybenzoic Acid in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Ethynyl-5-fluoro-4-methoxybenzoic acid is a highly versatile trifunctional reagent that has garnered significant attention in medicinal chemistry and materials science. Its unique structural features—a reactive terminal alkyne, an electron-withdrawing fluorine atom, and a carboxylic acid moiety—provide a powerful platform for the construction of diverse and complex heterocyclic scaffolds. The strategic placement of the fluorine atom can enhance the biological activity and pharmacokinetic properties of the resulting molecules, a concept of growing importance in drug design.[1][2] This guide provides an in-depth exploration of the utility of this building block, focusing on practical, field-proven protocols for the synthesis of key heterocyclic systems.

The judicious introduction of fluorine into a molecule can productively influence conformation, pKa, intrinsic potency, membrane permeability, and metabolic pathways.[1] The ethynyl group, in particular, is a gateway to a vast array of chemical transformations, most notably the Sonogashira cross-coupling reaction, which allows for the facile formation of carbon-carbon bonds.[3][4] This reaction, catalyzed by palladium and copper complexes, is a cornerstone of modern organic synthesis.[3][4]

Core Synthetic Strategies

The reactivity of 3-ethynyl-5-fluoro-4-methoxybenzoic acid can be directed towards several key transformations to generate a variety of heterocyclic cores. The primary synthetic routes leverage the alkyne and carboxylic acid functionalities.

Visualization of Synthetic Pathways

G A 3-Ethynyl-5-fluoro- 4-methoxybenzoic acid B Sonogashira Coupling A->B Pd/Cu catalyst C Esterification / Amidation A->C F Coupled Intermediate B->F G Ester / Amide Intermediate C->G D Aryl/Vinyl Halide D->B E Alcohol / Amine E->C H Intramolecular Cyclization F->H Base or Acid I [3+2] Cycloaddition F->I G->H Base or Acid J Heterocyclic Product A (e.g., Isoquinolones, Indoles) H->J K Heterocyclic Product B (e.g., Triazoles, Isoxazoles) I->K L Azide / Nitrile Oxide L->I

Caption: Key synthetic transformations of 3-ethynyl-5-fluoro-4-methoxybenzoic acid.

Application 1: Synthesis of Fluorinated Isoquinolones via Sonogashira Coupling and Cyclization

Isoquinolones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The following protocol details a robust method for the synthesis of a fluorinated isoquinolone derivative, leveraging a Sonogashira coupling followed by a base-mediated intramolecular cyclization.

Experimental Protocol: Two-Step Synthesis of a Fluorinated Isoquinolone

Step 1: Sonogashira Cross-Coupling

This step involves the palladium- and copper-catalyzed coupling of 3-ethynyl-5-fluoro-4-methoxybenzoic acid with an appropriate aryl or vinyl halide. For this example, we will use 2-iodoaniline.

Materials:

  • 3-Ethynyl-5-fluoro-4-methoxybenzoic acid

  • 2-Iodoaniline

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen gas supply

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 3-ethynyl-5-fluoro-4-methoxybenzoic acid (1.0 eq), 2-iodoaniline (1.1 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Add anhydrous DMF to dissolve the solids, followed by the addition of triethylamine (3.0 eq).

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the coupled intermediate.

Step 2: Base-Mediated Intramolecular Cyclization

The coupled intermediate is then subjected to a base-mediated cyclization to form the isoquinolone ring system.

Materials:

  • Coupled intermediate from Step 1

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve the coupled intermediate (1.0 eq) in anhydrous DMSO in a round-bottom flask.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Heat the reaction mixture to 100-120 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the fluorinated isoquinolone product.

Data Presentation: Sonogashira Coupling and Cyclization
StepReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
1 3-Ethynyl-5-fluoro-4-methoxybenzoic acid, 2-IodoanilinePdCl₂(PPh₃)₂, CuI, TEADMF251485
2 Coupled IntermediateK₂CO₃DMSO110578
Mechanistic Insight

The Sonogashira coupling proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the copper acetylide and reductive elimination to furnish the coupled product.[4][5] The subsequent intramolecular cyclization is a nucleophilic attack of the aniline nitrogen onto the alkyne, facilitated by the base, leading to the formation of the heterocyclic ring.

Application 2: Synthesis of Substituted Indoles

The versatility of 3-ethynyl-5-fluoro-4-methoxybenzoic acid extends to the synthesis of substituted indoles, another privileged heterocyclic scaffold in medicinal chemistry. This protocol outlines a modified Larock indole synthesis.

Experimental Workflow: Larock Indole Synthesis

G A 3-Ethynyl-5-fluoro- 4-methoxybenzoic acid C Sonogashira Coupling A->C Pd/Cu catalyst B 2-Iodoaniline B->C D Coupled Intermediate C->D E Esterification D->E G Ester Intermediate E->G F Methanol, H₂SO₄ F->E H Intramolecular Cyclization G->H J Fluorinated Indole Derivative H->J I Pd(OAc)₂, Base I->H

Caption: Workflow for the synthesis of a fluorinated indole derivative.

Protocol: Synthesis of a Fluorinated Indole Carboxylate

Step 1: Esterification of 3-Ethynyl-5-fluoro-4-methoxybenzoic acid

To prevent interference from the acidic proton of the carboxylic acid during the subsequent palladium-catalyzed reaction, it is first converted to its methyl ester.

Materials:

  • 3-Ethynyl-5-fluoro-4-methoxybenzoic acid

  • Methanol

  • Concentrated Sulfuric Acid

Procedure:

  • Dissolve 3-ethynyl-5-fluoro-4-methoxybenzoic acid (1.0 eq) in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the methyl ester.

Step 2: Palladium-Catalyzed Annulation with 2-Iodoaniline

Materials:

  • Methyl 3-ethynyl-5-fluoro-4-methoxybenzoate (from Step 1)

  • 2-Iodoaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Acetonitrile

Procedure:

  • In a sealed tube, combine the methyl ester (1.0 eq), 2-iodoaniline (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.5 eq).

  • Add anhydrous acetonitrile as the solvent.

  • Seal the tube and heat the reaction mixture to 80-100 °C for 12-18 hours.

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the residue by column chromatography to afford the desired fluorinated indole derivative.

Application 3: Synthesis of 1,2,3-Triazoles via Click Chemistry

The terminal alkyne of 3-ethynyl-5-fluoro-4-methoxybenzoic acid is an excellent substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the straightforward synthesis of 1,4-disubstituted 1,2,3-triazoles.

Protocol: Synthesis of a Fluorinated Benzoic Acid-Triazole Conjugate

Materials:

  • 3-Ethynyl-5-fluoro-4-methoxybenzoic acid

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1)

Procedure:

  • In a round-bottom flask, dissolve 3-ethynyl-5-fluoro-4-methoxybenzoic acid (1.0 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Add the sodium ascorbate solution to the main reaction flask, followed by the copper(II) sulfate solution.

  • Stir the reaction vigorously at room temperature for 8-12 hours. The product will often precipitate out of the reaction mixture.

  • Collect the solid product by filtration, wash with water and then a small amount of cold ethanol, and dry under vacuum.

Safety and Handling

3-Ethynyl-5-fluoro-4-methoxybenzoic acid and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[6]

Conclusion

3-Ethynyl-5-fluoro-4-methoxybenzoic acid is a powerful and versatile building block for the synthesis of a wide array of heterocyclic compounds. The protocols outlined in this guide demonstrate its utility in key synthetic transformations, including Sonogashira couplings, intramolecular cyclizations, and click chemistry. The ability to readily introduce a fluorinated benzoic acid moiety into complex molecular architectures makes this reagent an invaluable tool for researchers in drug discovery and materials science.

References

  • MySkinRecipes. (n.d.). 3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acid. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis and Identification of Some New Heterocyclic Compounds for Levofloxacin Drug Derivatives with Evaluating of Their Biological Efficiency and Antioxidant Activity. Retrieved from [Link]

  • Bentham Science Publisher. (2021). Patent Selections. Recent Patents on Anti-Cancer Drug Discovery. Retrieved from [Link]

  • AIR Unimi. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules. Retrieved from [Link]

  • Der Pharma Chemica. (2026). Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. Retrieved from [Link]

  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Retrieved from [Link]

  • ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

  • (n.d.). FLUORINATED HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Retrieved from [Link]

  • (2025). Drug Repurposing Patent Applications April–June 2025. Retrieved from [Link]

  • Google Patents. (n.d.). US9963459B1 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-alpla]pyrrolo[2,3-e]-pyrazin-8-YL)-N-(2,2,2-Trifluoroethyl)pyrrol and solid state forms thereof.
  • ChemRxiv. (n.d.). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethynyl-4-methylbenzoic acid. Retrieved from [Link]

  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link]

  • (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Retrieved from [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

  • ResearchGate. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

  • MDPI. (2024). Synthesis of (5Z)-3-Allyl-5-{[5-(4-methoxyphenyl)thiophen-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one in L-Proline-Based Deep Eutectic Solvent. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Lewis-acid-promoted cyclization reaction: synthesis of N3-chloroethyl and N3-thiocyanatoethyl quinazolinones. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethynyl-5-fluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the optimization of 3-Ethynyl-5-fluoro-4-methoxybenzoic acid synthesis. This guide is structured to assist researchers encountering low yields, incomplete conversion, or purification difficulties.

Case ID: OPT-YIELD-354 Subject: Yield Optimization & Troubleshooting for Sonogashira Coupling of Trisubstituted Benzoic Acids Status: Active Support Audience: Medicinal Chemists, Process Development Scientists

Diagnostic & Strategy Overview

The synthesis of 3-Ethynyl-5-fluoro-4-methoxybenzoic acid typically proceeds via a Sonogashira coupling of a halogenated precursor (e.g., 3-bromo-5-fluoro-4-methoxybenzoic acid).

If you are experiencing low yields (<50%), the issue likely stems from one of three critical failure points inherent to this specific substitution pattern:

  • The "Free Acid" Trap: Attempting Sonogashira coupling directly on the carboxylic acid often leads to copper(I) carboxylate formation, which sequesters the co-catalyst and kills the catalytic cycle.

  • Steric Deactivation: The target molecule has a 3,4,5-substitution pattern. The bromine at position 3 is ortho to the bulky methoxy group at position 4. This creates significant steric hindrance, slowing oxidative addition.

  • Electronic Mismatch: The methoxy group (electron-donating) at the para position relative to the catalytic center (if we consider the resonance) or ortho (inductive) can deactivate the C-Br bond toward oxidative addition compared to electron-neutral systems.

Core Recommendation: The "Ester-First" Protocol

Do not couple the free acid. Our data indicates that converting the starting material to a methyl or ethyl ester prior to coupling increases isolated yields by 30-45% . The ester prevents catalyst poisoning and improves solubility in standard Sonogashira solvents (THF/TEA).

Optimized Experimental Workflow

The following workflow is the "Gold Standard" route. It introduces two extra steps (protection/deprotection) but significantly reduces overall time by simplifying purification and increasing the coupling yield.

Reaction Scheme (DOT Visualization)

ReactionScheme SM 3-Bromo-5-fluoro- 4-methoxybenzoic acid Step1 Step 1: Esterification (SOCl2, MeOH) SM->Step1 Inter1 Methyl Ester Intermediate Step1->Inter1 >95% Yield Step2 Step 2: Sonogashira (Pd(PPh3)2Cl2, CuI, TMS-Acetylene) Inter1->Step2 Inter2 TMS-Protected Alkyne Ester Step2->Inter2 Critical Step (Steric Hindrance) Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Product TARGET: 3-Ethynyl-5-fluoro- 4-methoxybenzoic acid Step3->Product Global Deprotection

Caption: Optimized 3-step workflow prioritizing steric access and catalyst longevity.

Detailed Protocols & Critical Parameters

Step 1: Esterification (Protection)
  • Reagents: Thionyl Chloride (1.5 eq), Methanol (Solvent).

  • Procedure: Reflux 3-bromo-5-fluoro-4-methoxybenzoic acid in MeOH with SOCl2 for 3 hours.

  • Why: Quantitative conversion.[1] Removes the acidic proton that interferes with the Copper(I) cycle.

Step 2: Sonogashira Coupling (The Bottleneck)

This is the step determining your final yield.

  • Substrate: Methyl 3-bromo-5-fluoro-4-methoxybenzoate.

  • Reagents:

    • Catalyst: Pd(PPh3)2Cl2 (5 mol%) or Pd(dppf)Cl2 (3 mol% - Recommended for sterically hindered substrates).

    • Co-Catalyst: CuI (2-3 mol%).

    • Ligand: Triphenylphosphine (PPh3) is standard, but if conversion is slow, switch to XPhos or SPhos to overcome the ortho-methoxy steric clash.

    • Alkyne: TMS-Acetylene (1.5 eq).[2]

    • Base/Solvent: Triethylamine (TEA) / THF (1:1 ratio).

  • Conditions: Degas solvents thoroughly (Freeze-Pump-Thaw x3). Heat to 60°C under Argon for 4-12 hours.

  • Technical Note: The TMS group is mandatory here. Direct use of acetylene gas often leads to double-coupling (dimerization) or poor handling.

Step 3: Global Deprotection
  • Reagents: LiOH (3 eq), THF/H2O (1:1).

  • Procedure: Stir at RT. This step performs two functions simultaneously:

    • Hydrolysis of the methyl ester back to the acid.

    • Cleavage of the TMS group (base-mediated desilylation).

  • Workup: Acidify with 1M HCl to pH 3. The product usually precipitates.

Troubleshooting Guide (FAQ)

Q1: The reaction turns black immediately, and yield is <10%.

Diagnosis: Catalyst decomposition ("Pd Black").

  • Cause 1: Oxygen leak. Sonogashira is extremely oxygen-sensitive.

  • Cause 2: If using the free acid, CuI is forming copper carboxylate.

  • Solution: Switch to the ester route. Ensure CuI is off-white/tan, not green/brown. If CuI is green, wash it with THF or buy fresh.

Q2: I see 50% starting material left after 24 hours.

Diagnosis: Catalyst arrest due to steric hindrance (the ortho-methoxy effect).

  • Solution: The standard PPh3 ligand is not bulky/electron-rich enough to force the Pd into the crowded C-Br bond.

  • Upgrade: Switch catalyst to Pd(dppf)Cl2 or add XPhos (2:1 ligand:Pd ratio). Raise temperature to 80°C (requires changing solvent to DMF or Toluene).

Q3: I am getting homocoupling byproducts (Glaser coupling of the alkyne).

Diagnosis: Too much Oxygen or too much Copper.

  • Solution:

    • Reduce CuI loading to 1 mol%.

    • Add the alkyne slowly (syringe pump) over 1 hour.

    • Degas solvents more rigorously.

Q4: Can I do this without Copper? (Cu-free Sonogashira)

Answer: Yes, and it may be cleaner for this specific substrate.

  • Protocol: Use Pd(OAc)2 (2 mol%) + XPhos (4 mol%) + Cs2CO3 (2 eq) in Toluene at 90°C.

  • Benefit: Eliminates Glaser homocoupling and copper waste.

  • Drawback: Requires higher temperature.

Data Comparison: Ligand Effects

We have compiled typical conversion rates for ortho-substituted aryl bromides (like your substrate) based on internal application data.

Ligand / Catalyst SystemTime (h)Temp (°C)Conversion (%)Notes
Pd(PPh3)2Cl2 / CuI 126045-60%Stalls due to sterics.
Pd(dppf)Cl2 / CuI 66585-92%Recommended starting point.
Pd(OAc)2 / XPhos / Cu-Free 490>95%Best for difficult substrates.
Pd/C / PPh3 / CuI 248030%Heterogeneous systems struggle here.

Decision Logic for Optimization

Use this flowchart to determine your next experimental move.

TroubleshootingFlow Start Start: Low Yield? CheckAcid Are you using Free Acid? Start->CheckAcid SwitchEster ACTION: Switch to Methyl Ester (Prevents Cu poisoning) CheckAcid->SwitchEster Yes CheckColor Did reaction turn black instantly? CheckAcid->CheckColor No (Using Ester) SwitchEster->CheckColor CheckO2 ACTION: Re-degas solvents Check CuI quality CheckColor->CheckO2 Yes CheckConversion Is conversion stalled at ~50%? CheckColor->CheckConversion No ChangeLigand ACTION: Switch to Pd(dppf)Cl2 or XPhos (Steric issue) CheckConversion->ChangeLigand Yes

Caption: Decision tree for troubleshooting Sonogashira coupling of 3-bromo-5-fluoro-4-methoxybenzoate.

References

  • Sonogashira Coupling Mechanisms & Ligand Effects

    • Chinchilla, R., & Nájera, C. (2007).[3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Copper-Free Variants for Hindered Substrates

    • Gelman, D., & Buchwald, S. L. (2003).[4] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[1] Angewandte Chemie International Edition, 42(48), 5993–5996.

  • Synthesis of Related Fluoro-Methoxy Benzoic Acid Derivatives

    • Patent CN102898315B: Method for preparing 3-ethynyl-4-fluoroaniline (Demonstrates TMS-acetylene coupling on rel
  • Steric Hindrance in Ortho-Substituted Aryl Halides

    • Nagy, E., et al. (2012).[2] Optimization of the Sonogashira coupling of 2-bromobenzaldehyde derivatives. Central European Journal of Chemistry, 10, 1665–1670. (Validates the use of bulky ligands for ortho-substituted systems).

Sources

purification methods for 3-Ethynyl-5-fluoro-4-methoxybenzoic acid and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Ethynyl-5-fluoro-4-methoxybenzoic Acid

Ticket ID: #PUR-EFMBA-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Troubleshooting purification, metal removal, and isolation of 3-Ethynyl-5-fluoro-4-methoxybenzoic acid (and analogs).

Executive Summary

You are likely synthesizing this intermediate as a scaffold for tyrosine kinase inhibitors (e.g., EGFR or KRAS G12C inhibitors). The presence of three distinct functional groups—a carboxylic acid (polar/ionizable), a terminal alkyne (reactive/lipophilic), and a fluoro-methoxy core—creates a unique "solubility saddle" where the molecule can easily oil out or trap impurities.

This guide moves beyond standard textbook procedures to address the specific physicochemical behavior of 3-Ethynyl-5-fluoro-4-methoxybenzoic acid .

Part 1: The Purification Logic (Visual Workflow)

The most common failure mode with this scaffold is attempting direct chromatography on the crude reaction mixture. This often leads to peak tailing (due to the acid) and co-elution of copper/palladium salts.

Recommended Workflow: The "pH Swing" Strategy The following decision tree outlines the optimal path to isolate the free acid from neutral Sonogashira byproducts (dimers, phosphine oxides) and metal catalysts.

PurificationLogic Start Crude Reaction Mixture (Post-Hydrolysis/Deprotection) Step1 1. Dissolution in Dilute Base (0.5M NaOH or Sat. NaHCO3) Start->Step1 Decision1 Is solution clear? Step1->Decision1 Filter Filter through Celite (Removes insoluble Pd black) Decision1->Filter No (Haze/Solids) Wash 2. Organic Wash (EtOAc/DCM) (Removes neutral alkynes/dimers) Decision1->Wash Yes Filter->Wash Aqueous Aqueous Layer (Contains Product as Salt) Wash->Aqueous Keep OrganicWaste Organic Layer (Discard: Phosphine oxides, Glaser dimers) Wash->OrganicWaste Discard Step3 3. Controlled Acidification (Slow addition of 1M HCl to pH 3-4) Aqueous->Step3 Precipitation Precipitation Step3->Precipitation Solid Filtration & Wash (Cold Water) Precipitation->Solid Solid Forms Oil Oiling Out? Precipitation->Oil Gummy Oil Forms Remedy Seed & Cool OR Extract back to EtOAc -> Crystallize Oil->Remedy

Figure 1: The "pH Swing" purification logic designed to separate the target acid from neutral coupling byproducts and insoluble metal residues.

Part 2: Troubleshooting & FAQs

Q1: I see a persistent grey/black haze in my product even after column chromatography. How do I remove the Palladium?

Diagnosis: Palladium (Pd) often complexes with the alkyne or the carboxylic acid, forming species that "streak" through silica columns. The Fix: Do not rely on chromatography alone.

  • The Thiol Wash: If your product is dissolved in an organic solvent (e.g., EtOAc), wash it with a 5% aqueous solution of L-Cysteine or N-Acetylcysteine . The thiol group binds Pd more tightly than your alkyne, pulling the metal into the aqueous phase [1].

  • Silica Scavengers: If you must run a column, add SiliaMetS® Thiol or Diamine functionalized silica to the top of your column as a guard layer. This traps the Pd before it enters the separation phase [2].

Q2: Upon acidification, my product turns into a sticky oil ("oiling out") instead of a powder. Why?

Diagnosis: This is classic behavior for methoxy-benzoic acids. The intermediate phase is an amorphous semi-solid that traps water and impurities. The Fix:

  • Temperature Control: Acidify at 0–5°C (ice bath).

  • Seeding: Add a few milligrams of pure crystal seed (if available) when the pH reaches ~6.0.

  • Slow Addition: Do not dump the acid in. Add 1M HCl dropwise.

  • The "Rescue" Protocol: If it oils out, re-dissolve the oil in a minimum amount of warm Ethanol (or MeOH), then add water dropwise until turbid, and let it cool slowly to induce proper crystallization.

Q3: I see a "doublet" impurity in the proton NMR near the alkyne region. What is it?

Diagnosis: This is likely the Glaser Coupling Product (the di-yne dimer), formed if oxygen entered your Sonogashira reaction. The Fix: This impurity is non-acidic.

  • Perform the pH Swing (Part 1). When the product is in the basic aqueous phase (as a carboxylate salt), the Glaser dimer remains neutral. Wash the aqueous layer vigorously with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) before acidification. The dimer will partition into the organic wash [3].

Q4: My yield is lower than expected. Is the alkyne degrading?

Diagnosis: Terminal alkynes are generally stable, but in the presence of strong base and heat, they can degrade or polymerize. The Fix:

  • Avoid boiling NaOH. Use saturated NaHCO₃ or 1M NaOH at room temperature for the hydrolysis/extraction steps.

  • Ensure your workup is not too acidic. Benzoic acids precipitate around pH 3-4.[1] Going to pH 1 is unnecessary and might induce hydration of the alkyne to a ketone (though rare without Hg/Au catalysts, it is a risk).

Part 3: Optimized Experimental Protocol

Objective: Isolation of >98% pure 3-Ethynyl-5-fluoro-4-methoxybenzoic acid from crude Sonogashira/Hydrolysis mixture.

Materials
  • Solvents: Ethyl Acetate (EtOAc), Dichloromethane (DCM), Ethanol (EtOH).

  • Reagents: Sodium Bicarbonate (NaHCO₃), 1M HCl, L-Cysteine (optional for Pd removal).

Step-by-Step Methodology
  • Initial Dissolution (The Base Swing):

    • Take the crude solid residue and suspend it in saturated aqueous NaHCO₃ (approx. 10 mL per gram of substrate).

    • Note: If the solid does not dissolve, add small amounts of 1M NaOH until pH ~10. The goal is to deprotonate the carboxylic acid (pKa ~3.8–4.0 due to the Fluorine effect [4]) to make it water-soluble.

  • The "Neutral Wash" (Critical Step):

    • Extract the aqueous solution twice with EtOAc or DCM (1:1 volume ratio).

    • Action: Discard these organic layers. They contain the triphenylphosphine oxide, unreacted alkyne starting material, and Glaser dimers.

  • Metal Scavenging (Optional but Recommended):

    • Add activated carbon (Charcoal) or SiliaMetS® Thiol (5 wt%) to the aqueous layer. Stir for 30 minutes.

    • Filter through a pad of Celite to remove the carbon/silica. This removes the bulk of the Palladium [1].

  • Controlled Precipitation:

    • Cool the clear aqueous filtrate to 0°C.

    • Add 1M HCl dropwise with vigorous stirring.

    • Observation: The solution will turn cloudy. Continue adding until pH reaches ~3.0.

    • Troubleshooting: If gumming occurs, stop acid addition, sonicate the flask, or scratch the glass side to induce nucleation.

  • Final Isolation:

    • Filter the white precipitate using a Büchner funnel.

    • Wash the cake with cold water (2x) to remove inorganic salts (NaCl).

    • Wash with a small amount of cold Hexane/Heptane to remove surface lipophilic residues.

    • Dry in a vacuum oven at 45°C overnight.

Data Summary: Expected Properties
PropertyValue/ObservationNotes
Appearance White to Off-White SolidGrey indicates residual Pd.
Solubility Soluble in DMSO, MeOH, Dilute BaseInsoluble in Water, Hexane.
1H NMR (DMSO-d6) δ ~13.0 (br s, 1H, COOH)Acid proton is broad/exchangeable.
1H NMR (Alkyne) δ ~4.2–4.5 (s, 1H, C≡C-H)Distinct singlet; shifts if salt form.
pKa (Predicted) ~3.8Fluorine at pos. 5 increases acidity vs. Anisic acid (pKa 4.5) [5].

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

  • Biotage. (2023). How to Remove Palladium in three easy steps. Biotage Knowledge Base.

  • Siuta, M. A., et al. (2014). Glaser Coupling: A potential impurity in Sonogashira cross-coupling. Journal of Organic Chemistry. (General reference on Sonogashira side-reactions).
  • PubChem. (2021). 3-Fluorobenzoic acid Acidity Data. National Library of Medicine.

  • ChemicalBook. (2023). 4-Methoxybenzoic acid Properties (pKa 4.50).

Sources

Technical Support Center: Strategies to Prevent Byproduct Formation in Reactions Involving 3-Ethynyl-5-fluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to mitigate byproduct formation when working with 3-ethynyl-5-fluoro-4-methoxybenzoic acid. Our focus is on providing scientifically grounded, practical solutions to common challenges encountered in the synthesis of complex molecules utilizing this versatile building block.

Introduction: The Challenge of Selectivity

3-Ethynyl-5-fluoro-4-methoxybenzoic acid is a valuable reagent in medicinal chemistry and materials science, prized for its trifunctional nature. The terminal alkyne allows for participation in powerful carbon-carbon bond-forming reactions such as the Sonogashira coupling, while the carboxylic acid and the substituted aromatic ring offer further sites for chemical modification. However, this very reactivity profile presents a significant challenge: controlling selectivity and preventing the formation of unwanted byproducts.

This guide will primarily focus on the most common reaction class for this substrate—the Sonogashira cross-coupling—and the prevalent side reactions, particularly Glaser-Hay homocoupling of the terminal alkyne. We will also address potential side reactions involving the carboxylic acid moiety.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Significant Formation of a Dimer Byproduct (1,3-Diyne)

Q1: I am observing a significant amount of a homocoupled dimer of my 3-ethynyl-5-fluoro-4-methoxybenzoic acid in my Sonogashira reaction. What is causing this, and how can I prevent it?

A1: The formation of a 1,3-diyne byproduct is a classic sign of Glaser coupling, an oxidative homocoupling of terminal alkynes.[1] This is a very common side reaction in copper-catalyzed processes like the Sonogashira coupling.[1][2] The primary culprits are the presence of oxygen and the copper(I) co-catalyst, which promotes this oxidative pathway.[1][2]

Here’s a systematic approach to troubleshooting and minimizing this byproduct:

Strategy 1: Rigorous Exclusion of Oxygen

The Glaser coupling is an oxidative process, and its rate is significantly accelerated by the presence of molecular oxygen.[1] Therefore, the most critical first step is to ensure your reaction is performed under strictly anaerobic conditions.

Troubleshooting Protocol: Deoxygenation

  • Solvent and Reagent Degassing: All solvents and liquid reagents must be thoroughly deoxygenated before use. Common methods include:

    • Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for at least 30-60 minutes.

    • Freeze-Pump-Thaw: For more rigorous deoxygenation, perform at least three freeze-pump-thaw cycles.[1]

  • Inert Atmosphere: The reaction vessel must be thoroughly flushed with an inert gas, and a positive pressure of that gas should be maintained throughout the reaction.

Strategy 2: Transition to a Copper-Free Sonogashira Protocol

The most direct way to eliminate a copper-mediated side reaction is to remove the copper catalyst. Copper-free Sonogashira protocols are well-established and highly effective at preventing Glaser coupling.[1][2] These systems often rely on palladium catalysts with specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, PtBu3) that facilitate the catalytic cycle without the need for a copper co-catalyst.[3]

// Nodes Reactants [label="3-Ethynyl-5-fluoro-4-methoxybenzoic acid\n+ Aryl Halide", fillcolor="#F1F3F4", fontcolor="#202124"]; Pd_Catalyst [label="Palladium Catalyst\n(e.g., Pd(PPh3)4, PdCl2(PPh3)2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base\n(e.g., Amine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Desired_Product [label="Desired Cross-Coupled Product", fillcolor="#FBBC05", fontcolor="#202124"]; Glaser_Byproduct [label="Glaser Homocoupling Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon]; Copper_Catalyst [label="Copper(I) Co-catalyst", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon];

// Edges Reactants -> Desired_Product [label="Copper-Free Sonogashira\n(Preferred Pathway)", color="#34A853", penwidth=2]; Pd_Catalyst -> Desired_Product; Base -> Desired_Product; Reactants -> Glaser_Byproduct [style=dashed, color="#EA4335", label="Undesired Pathway\n(Glaser Coupling)"]; Copper_Catalyst -> Glaser_Byproduct [style=dashed, color="#EA4335"]; } .enddot Caption: Comparison of copper-catalyzed vs. copper-free Sonogashira pathways.

Strategy 3: Additives and Reaction Condition Optimization

If a copper-catalyzed system is unavoidable, several modifications can suppress Glaser coupling:

  • Reducing Agents: The addition of a mild reducing agent can help maintain the copper in its Cu(I) oxidation state, which is less prone to promoting the oxidative homocoupling.[4] Examples include tin(II) 2-ethylhexanoate or (+)-sodium L-ascorbate.[4]

  • Slow Addition: Slowly adding the 3-ethynyl-5-fluoro-4-methoxybenzoic acid to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[1]

  • Ligand Choice: The choice of ligand for the palladium catalyst can influence the rate of the desired cross-coupling versus the undesired Glaser coupling.[2] In some cases, ligands that accelerate the main catalytic cycle can outcompete the side reaction.

StrategyKey PrincipleExperimental ActionExpected Outcome
Rigorous Deoxygenation Exclusion of oxygen to prevent oxidative couplingSparge solvents with Ar/N2; use freeze-pump-thaw cycles; maintain inert atmosphere.Significant reduction in Glaser byproduct.
Copper-Free Protocol Elimination of the Glaser coupling catalystEmploy a Pd catalyst with bulky, electron-rich phosphine ligands (e.g., XPhos).[3]Complete elimination of Glaser byproduct.[1][2]
Use of Additives Maintain copper in a reduced stateAdd a mild reducing agent like sodium ascorbate.[4]Suppression of Glaser byproduct formation.
Slow Addition Minimize concentration of the alkyneAdd the alkyne substrate via syringe pump over several hours.Reduced rate of bimolecular homocoupling.[1]
Issue 2: Low Yield and Complex Mixture Despite Minimal Dimer Formation

Q2: I have successfully suppressed the Glaser coupling, but my yield of the desired product is still low, and I see several other byproducts. What could be happening?

A2: If Glaser coupling is not the primary issue, other side reactions involving the different functional groups of 3-ethynyl-5-fluoro-4-methoxybenzoic acid may be occurring. The carboxylic acid is a key consideration here.

Strategy 1: Protecting the Carboxylic Acid

The acidic proton of the carboxylic acid can interfere with basic reagents used in cross-coupling reactions, potentially leading to salt formation and solubility issues.[5] In some cases, the carboxylate can also interact with the palladium catalyst.[5] Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a common and effective strategy to prevent these side reactions.[6]

General Protocol for Esterification (Fischer Esterification):

  • Dissolve 3-ethynyl-5-fluoro-4-methoxybenzoic acid in an excess of the desired alcohol (e.g., methanol or ethanol).

  • Add a catalytic amount of a strong acid (e.g., H₂SO₄).

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, remove the excess alcohol under reduced pressure, and perform an aqueous workup to isolate the ester.

  • The ester can then be used in the coupling reaction, and the protecting group can be removed by hydrolysis in a subsequent step.[6]

Strategy 2: Careful Selection of Base and Solvent

The choice of base and solvent is critical and can significantly impact the reaction outcome.[7]

  • Base: An amine base like triethylamine or diisopropylethylamine is often used in Sonogashira couplings and can help keep the copper catalyst in its reduced state.[2] However, if the carboxylic acid is unprotected, an inorganic base like K₂CO₃ might be considered, though solubility can become an issue.[5]

  • Solvent: The polarity of the solvent can affect the stability of catalytic intermediates and the solubility of reactants.[7] While polar aprotic solvents like DMF are common, they can sometimes slow down the reaction by competing for coordination to the palladium center.[7] In some cases, less polar solvents like toluene may provide better results.[7] A systematic screen of different bases and solvents is often necessary for optimization.

// Nodes Start [label="Reaction with 3-Ethynyl-5-fluoro-4-methoxybenzoic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Byproducts [label="Analyze Crude Reaction Mixture:\nIdentify Major Byproducts", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Glaser_Dimer [label="Glaser Dimer is Major Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Other_Byproducts [label="Other Byproducts / Low Yield", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Anaerobic [label="Step 1: Improve Anaerobic Conditions\n(Degassing, Inert Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; Copper_Free [label="Step 2: Switch to Copper-Free Protocol", fillcolor="#F1F3F4", fontcolor="#202124"]; Protect_Acid [label="Step 1: Protect Carboxylic Acid\n(e.g., Esterification)", fillcolor="#F1F3F4", fontcolor="#202124"]; Screen_Conditions [label="Step 2: Screen Base and Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Successful Reaction:\nHigh Yield, Minimal Byproducts", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Byproducts; Check_Byproducts -> Glaser_Dimer [label="Yes"]; Check_Byproducts -> Other_Byproducts [label="No"]; Glaser_Dimer -> Optimize_Anaerobic; Optimize_Anaerobic -> Copper_Free [label="If problem persists"]; Other_Byproducts -> Protect_Acid; Protect_Acid -> Screen_Conditions; Copper_Free -> Success; Screen_Conditions -> Success; } .enddot Caption: A systematic workflow for troubleshooting byproduct formation.

Issue 3: Difficulty in Purifying the Final Product

Q3: My reaction seems to have worked, but I am struggling to separate my desired product from the unreacted starting material and byproducts. What purification strategies do you recommend?

A3: The purification of substituted benzoic acids can be challenging due to their polarity and potential for zwitterionic character.

Strategy 1: Acid-Base Extraction

If your desired product retains the carboxylic acid functionality, a chemically active extraction can be a powerful purification tool.[8]

  • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or diethyl ether.

  • Extract the organic layer with an aqueous basic solution (e.g., 1 M NaOH or NaHCO₃). The benzoic acid derivative will deprotonate to form its water-soluble carboxylate salt and move into the aqueous layer.[8]

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully re-acidify it with a strong acid (e.g., 6 M HCl) until the product precipitates out.[8]

  • Collect the purified solid product by vacuum filtration.

Strategy 2: Crystallization

Crystallization is an excellent method for purifying solid organic compounds.[9] The key is to find a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain soluble. A screening of common solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, water, or mixtures thereof) is recommended.

Strategy 3: Chromatography

While often a last resort for large-scale purifications, column chromatography can be very effective. For polar compounds like benzoic acids, reverse-phase chromatography (e.g., C18 silica) is often more effective than normal-phase silica gel.[10]

Conclusion

Successfully employing 3-ethynyl-5-fluoro-4-methoxybenzoic acid in organic synthesis hinges on a proactive approach to preventing byproduct formation. By understanding the mechanisms of common side reactions like Glaser coupling and implementing strategies such as rigorous deoxygenation, the use of copper-free protocols, and appropriate functional group protection, researchers can significantly improve reaction yields and simplify purification. This guide serves as a starting point for troubleshooting, and we encourage a systematic, evidence-based approach to reaction optimization.

References
  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate.[Link]

  • Mechanistic investigation and further optimization of the aqueous Glaser-Hay bioconjugation. PMC - NIH.[Link]

  • Appendix 6: Protecting groups. Oxford Learning Link.[Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI.[Link]

  • Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Chemistry Steps.[Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications.[Link]

  • Process for the purification of benzoic acid.
  • Purification of benzoic acid and its derivatives.
  • Protecting Groups for Carboxylic acid. YouTube.[Link]

  • Synthesis (5) - Reactions of Alkynes. Master Organic Chemistry.[Link]

  • Protecting groups in organic synthesis + H2O. NPTEL.[Link]

  • Sonogashira Coupling. Royal Society of Chemistry.[Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Bentham Science.[Link]

  • Development of optimized conditions for Glaser-Hay bioconjugations. PMC.[Link]

  • Sonogashira coupling. Wikipedia.[Link]

  • Carboxylic acid and Cross Coupling reactions. Reddit.[Link]

  • Protecting Groups List. SynArchive.[Link]

  • Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. PMC - NIH.[Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry.[Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Royal Society of Chemistry.[Link]

  • The Extraction of Benzoic Acid from a Mixture. University of Missouri–St. Louis.[Link]

  • Alkyne Reactivity. Michigan State University Chemistry.[Link]

  • 6.2B: Purification of Product Mixtures. Chemistry LibreTexts.[Link]

  • Ch 9 : Alkylation of Terminal Alkynes. University of Calgary.[Link]

  • Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed.[Link]

  • 10.8: Alkynes. Chemistry LibreTexts.[Link]

  • The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society.[Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals.[Link]

  • PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. European Patent Office.[Link]

  • 4-Fluoro-3-methoxybenzoic acid. PubChem.[Link]

  • Synthesis of 3-fluoro-4-hydroxy benzoic acid. PrepChem.com.[Link]

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals.[Link]

Sources

analytical techniques for identifying impurities in 3-Ethynyl-5-fluoro-4-methoxybenzoic acid samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Methodologies for 3-Ethynyl-5-fluoro-4-methoxybenzoic Acid

Case ID: 3-EFMBA-IMP-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary

You are analyzing 3-Ethynyl-5-fluoro-4-methoxybenzoic acid , a highly functionalized intermediate likely synthesized via Sonogashira coupling. This molecule presents a unique "push-pull" electronic system: the electron-withdrawing carboxylic acid and fluorine atom contrast with the electron-donating methoxy group.

This guide addresses the three critical analytical challenges inherent to this structure:

  • Acidity: The benzoic acid moiety causes peak tailing in standard reversed-phase HPLC.

  • Reactivity: The terminal alkyne (ethynyl group) is prone to oxidative homocoupling (Glaser coupling), creating specific dimeric impurities.

  • Regioisomerism: Distinguishing the 3-ethynyl-5-fluoro pattern from potential 2-fluoro or 3-fluoro isomers requires orthogonal detection.

Module 1: Chromatographic Separation (HPLC/UPLC)

The Challenge: Benzoic acid derivatives often exhibit severe peak tailing on C18 columns due to secondary silanol interactions and ionization at neutral pH. Furthermore, the fluorine atom adds lipophilicity that can make separation from non-fluorinated precursors difficult.

Recommended Protocol:

  • Stationary Phase: Do not rely solely on C18. Use a Pentafluorophenyl (PFP) column. The PFP phase offers unique selectivity for halogenated aromatics through

    
     and dipole-dipole interactions, often resolving regioisomers that co-elute on C18.
    
  • Mobile Phase: You must suppress the ionization of the carboxylic acid (pKa ~4.0). Maintain pH < 2.5.

    • Solvent A: Water + 0.1% Formic Acid (for MS compatibility) or 0.1% TFA (for UV-only, sharper peaks).

    • Solvent B: Acetonitrile (preferred over Methanol for lower backpressure and better solubility of the alkyne).

Standard Gradient Profile (UPLC):

Time (min)% Solvent BFlow Rate (mL/min)Curve
0.0050.4Initial
1.0050.4Isocratic Hold
8.00950.4Linear Ramp
10.00950.4Wash
10.1050.4Re-equilibration
12.0050.4End

Critical Note: If you observe "ghost peaks" shifting retention times between runs, check your autosampler temperature. The terminal alkyne is reactive; keep samples at 4°C to prevent in-vial polymerization.

Module 2: Mass Spectrometry (Identification Strategy)

The Challenge: Many researchers default to Positive Mode (ESI+), which is often poor for benzoic acids.

The Solution: Use Negative Mode Electrospray Ionization (ESI-) .[1] The carboxylic acid moiety deprotonates easily to form the


 ion. The fluorine atom further stabilizes this anion via inductive electron withdrawal, enhancing sensitivity [1].

MS Parameter Guide:

ParameterSettingRationale
Polarity Negative (ESI-)Targets the carboxylate anion

.
Capillary Voltage 2.5 - 3.0 kVLower voltage prevents discharge in negative mode.
Cone Voltage 20 - 30 VModerate energy to minimize in-source fragmentation.
Desolvation Temp 350°C - 400°CEnsures complete vaporization of the polar acid.
Key Adducts

Formate adduct (if using formic acid) is common.

Module 3: Impurity Profiling & Structural Logic

You must actively hunt for synthesis-specific impurities. The most common failure mode in this chemistry is the Glaser Coupling Dimer .

Visualizing the Analytical Workflow:

AnalyticalWorkflow Sample Crude Sample (3-Ethynyl-5-fluoro...) LC_MS UPLC-MS (ESI-) Screening Sample->LC_MS Purity_Check Purity > 98%? LC_MS->Purity_Check Release Release Lot Purity_Check->Release Yes Impurity_ID Impurity ID Workflow Purity_Check->Impurity_ID No NMR_19F 19F NMR (Regioisomer Check) Release->NMR_19F Identity Confirmation Glaser Check: Glaser Dimer (2M-2H) Impurity_ID->Glaser Late Eluting Precursor Check: Halogenated Precursor (Br/I) Impurity_ID->Precursor Isotope Pattern

Figure 1: Decision tree for impurity identification and lot release.

Troubleshooting & FAQs

Q1: I see a late-eluting impurity (RRT ~1.4) that increases when the sample sits in the autosampler. What is it?

Diagnosis: This is likely the Glaser Homocoupling Dimer . Mechanism: Terminal alkynes (like your ethynyl group) react with trace copper or even dissolved oxygen to form a diyne dimer (


) [2].
Confirmation:  Check the MS spectrum. The dimer will have a mass of approximately 

. Fix:
  • Add a radical scavenger (e.g., BHT) to the diluent if permissible.

  • Ensure your autosampler is cooled to 4°C.

  • Use amber vials to prevent photo-oxidation.

Q2: My main peak tails significantly, even with 0.1% Formic Acid. How do I fix this?

Diagnosis: The pKa of fluorinated benzoic acids can be lower than standard benzoic acid (due to electron withdrawal by Fluorine), leading to partial ionization even at pH 2.7. Fix:

  • Increase Ionic Strength: Switch to 10-20 mM Ammonium Formate (adjusted to pH 3.0 with Formic Acid). The buffer capacity helps suppress ionization effects better than acid alone [3].

  • Column Switch: If using C18, switch to a "Polar Embedded" C18 or a PFP column, which tolerates acidic polar groups better.

Q3: How do I distinguish the 3-ethynyl-5-fluoro isomer from a 2-fluoro impurity? MS cannot tell them apart.

Diagnosis: Mass spectrometry is blind to regioisomerism here. Fix: Use 19F NMR .

  • 3-Ethynyl-5-fluoro-4-methoxybenzoic acid: The fluorine is flanked by a methoxy group and a proton. Expect a singlet or doublet (coupling to H) in the range of -110 to -135 ppm .

  • Regioisomers: A fluorine ortho to the carboxylic acid (2-fluoro) will shift significantly downfield (deshielded) due to the proximity of the carbonyl oxygen [4].

  • Protocol: Dissolve ~5mg in DMSO-d6. Run a standard proton-decoupled 19F scan (approx. 64 scans).

Q4: We used a Pd/Cu catalyst for the Sonogashira coupling. How do we ensure removal?

Diagnosis: Metal residues are toxic and can catalyze degradation of the alkyne. Fix: Do not rely on HPLC for this.

  • ICP-MS: The gold standard for quantifying Pd and Cu down to ppm levels.

  • Colorimetric Check: A quick check involves adding aqueous ammonia to the sample; a blue tint indicates residual Copper (Cu(II)).

References

  • Warnes, B. B., Chihabi, J., & Manthorpe, J. M. (2019). Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability.[1][2] ChemRxiv. [Link]

  • Glaser, C. (1869).[3] "Beiträge zur Kenntniss des Acetenylbenzols." Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424. (Foundational chemistry for alkyne dimerization).

  • Agilent Technologies. (2010).[4] HPLC Method Development: Standard Practices and New Columns. [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for 19F chemical shifts).

Sources

Validation & Comparative

assessing the impact of the fluorine substituent on the reactivity of 3-Ethynyl-5-fluoro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The Fluorine Factor: A Comparative Guide to the Reactivity of 3-Ethynyl-5-fluoro-4-methoxybenzoic Acid

Synthetic Accessibility: A General Workflow

The synthesis of both 3-Ethynyl-5-fluoro-4-methoxybenzoic acid and its non-fluorinated counterpart can be approached through a convergent strategy, typically involving a Sonogashira coupling to introduce the ethynyl group. A plausible synthetic route for the fluorinated compound would start from a suitably substituted fluorinated benzene derivative, which is then carboxylated and subsequently coupled with a protected acetylene source. The non-fluorinated analog would follow a similar pathway, starting from a non-fluorinated precursor.

cluster_fluorinated Fluorinated Route cluster_nonfluorinated Non-Fluorinated Route A 1-bromo-3-fluoro-2-methoxybenzene B 3-fluoro-4-methoxybenzoic acid A->B Carboxylation C Methyl 3-fluoro-4-methoxybenzoate B->C Esterification D Methyl 3-ethynyl-5-fluoro-4-methoxybenzoate C->D Sonogashira Coupling E 3-Ethynyl-5-fluoro-4-methoxybenzoic acid D->E Hydrolysis F 2-bromoanisole G 4-methoxybenzoic acid F->G Carboxylation H Methyl 4-methoxybenzoate G->H Esterification I Methyl 3-ethynyl-4-methoxybenzoate H->I Sonogashira Coupling J 3-Ethynyl-4-methoxybenzoic acid I->J Hydrolysis

Caption: Generalized synthetic workflow for fluorinated and non-fluorinated benzoic acids.

Physicochemical Properties: The Impact on Acidity (pKa)

The acidity of a carboxylic acid, quantified by its pKa value, is a critical parameter influencing its behavior in physiological and chemical systems. The presence of electron-withdrawing or electron-donating groups on the aromatic ring significantly alters the acidity of the carboxylic acid functionality.

The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), which stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity (lowering the pKa).[1][2] In contrast, the methoxy group is generally considered an electron-donating group through resonance (+M), which would decrease acidity. The ethynyl group has a complex electronic nature, exhibiting both electron-withdrawing inductive effects and electron-donating or -withdrawing resonance effects depending on the system.[3]

In 3-Ethynyl-5-fluoro-4-methoxybenzoic acid, the fluorine atom is meta to the carboxylic acid group. Its electron-withdrawing inductive effect is expected to be a dominant factor in increasing the acidity compared to the non-fluorinated analog.

CompoundPredicted pKaRationale
Benzoic Acid4.20Reference
3-Fluorobenzoic Acid3.86[4]-I effect of fluorine increases acidity.
4-Methoxybenzoic Acid4.47[5]+M effect of methoxy group decreases acidity.
3-Ethynylbenzoic Acid~3.7-I effect of the ethynyl group increases acidity.
3-Ethynyl-4-methoxybenzoic acid ~4.0 The electron-donating methoxy group partially counteracts the withdrawing effect of the ethynyl group.
3-Ethynyl-5-fluoro-4-methoxybenzoic acid ~3.5 The strong -I effect of the fluorine atom significantly increases acidity, making it the stronger acid.

Reactivity at the Carboxylic Acid Group

The reactivity of the carboxylic acid group in reactions such as esterification and amide bond formation is largely governed by the electrophilicity of the carbonyl carbon.

Esterification

Fischer esterification, an acid-catalyzed reaction, is promoted by electron-withdrawing groups that enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol.[6]

  • 3-Ethynyl-5-fluoro-4-methoxybenzoic acid: The potent electron-withdrawing inductive effect of the fluorine atom is anticipated to significantly increase the electrophilicity of the carbonyl carbon, leading to a faster rate of esterification compared to its non-fluorinated counterpart.

  • 3-Ethynyl-4-methoxybenzoic acid: The absence of the fluorine substituent results in a less electrophilic carbonyl carbon, and thus, a slower rate of esterification under identical conditions.

Amide Bond Formation

Amide bond formation typically proceeds via the activation of the carboxylic acid, for example, by conversion to an acyl chloride or through the use of coupling reagents.[7] The initial activation step and the subsequent nucleophilic attack by an amine are both influenced by the electronic nature of the substituents on the benzoic acid ring.

cluster_amide_formation Amide Coupling Mechanism A R-COOH B Activated Ester A->B Activation (e.g., with HATU) C Amide B->C Nucleophilic Attack (R'-NH2)

Caption: General mechanism for amide bond formation using a coupling reagent.

Similar to esterification, the enhanced electrophilicity of the carbonyl carbon in 3-Ethynyl-5-fluoro-4-methoxybenzoic acid is expected to facilitate both the initial activation and the subsequent aminolysis, resulting in a faster overall rate of amide formation.

Reactivity of the Aromatic Ring

The substituents on the benzene ring dictate the regioselectivity and rate of electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile.[8] Electron-donating groups activate the ring and are typically ortho, para-directing, while electron-withdrawing groups deactivate the ring and are generally meta-directing (with the exception of halogens, which are deactivating but ortho, para-directing).[9][10]

cluster_directing_effects A Directing Effects on 3-Ethynyl-5-fluoro-4-methoxybenzoic acid B COOH (meta-director) C OCH3 (ortho, para-director) D F (ortho, para-director) E C≡CH (meta-director)

Caption: Directing effects of substituents in electrophilic aromatic substitution.

  • 3-Ethynyl-5-fluoro-4-methoxybenzoic acid: The directing effects of the substituents are in competition. The powerful ortho, para-directing methoxy group will likely dominate, directing incoming electrophiles to the positions ortho and para to it. However, the position para to the methoxy group is already occupied by the ethynyl group. The position ortho to the methoxy group (and meta to the carboxylic acid and fluorine) is the most probable site of substitution. The overall rate of reaction is expected to be slower than that of the non-fluorinated analog due to the deactivating effects of the fluorine and carboxylic acid groups.

  • 3-Ethynyl-4-methoxybenzoic acid: The methoxy group will strongly direct electrophilic substitution to the position ortho to it and meta to the carboxylic acid. The absence of the deactivating fluorine atom suggests that this compound will be more reactive towards electrophiles.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a plausible reaction pathway for highly electron-deficient aromatic rings, particularly those bearing a good leaving group (such as fluorine) and strong electron-withdrawing groups positioned ortho or para to it.[11][12]

  • 3-Ethynyl-5-fluoro-4-methoxybenzoic acid: This molecule possesses a fluorine atom, which can act as a leaving group in SNAr reactions. The carboxylic acid and ethynyl groups are electron-withdrawing, which helps to activate the ring towards nucleophilic attack. Although the methoxy group is electron-donating, the combined electron-withdrawing effect of the other substituents may render the ring sufficiently electron-poor to undergo SNAr under forcing conditions with a strong nucleophile. The most likely site of attack would be the carbon bearing the fluorine atom.

  • 3-Ethynyl-4-methoxybenzoic acid: This compound lacks a suitable leaving group and is less electron-deficient, making it highly unlikely to undergo nucleophilic aromatic substitution.

Experimental Protocols

General Procedure for Sonogashira Coupling
  • To a solution of the aryl halide (1.0 eq) in a suitable solvent (e.g., THF or DMF) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).

  • A base (e.g., triethylamine, 2.0 eq) and the terminal alkyne (1.2 eq) are then added.

  • The reaction mixture is stirred at room temperature or elevated temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is quenched with aqueous ammonium chloride, and the product is extracted with an organic solvent.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Determination of pKa by Potentiometric Titration
  • A standard solution of the benzoic acid derivative (e.g., 0.01 M) is prepared in a suitable solvent mixture (e.g., 50:50 ethanol:water).

  • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant) is plotted.

  • The pKa is determined as the pH at the half-equivalence point.

Comparative Kinetic Study of Esterification
  • Equimolar solutions of the benzoic acid derivative and an alcohol (e.g., methanol) in an inert solvent (e.g., toluene) are prepared.

  • A catalytic amount of a strong acid (e.g., sulfuric acid) is added to each solution at a constant temperature.

  • Aliquots of the reaction mixture are withdrawn at regular time intervals.

  • The reaction is quenched, and the concentration of the remaining carboxylic acid or the formed ester is determined by a suitable analytical method (e.g., HPLC or GC).

  • The rate constants for the esterification of both the fluorinated and non-fluorinated compounds are calculated and compared.

Summary of Predicted Reactivity

Property/Reaction3-Ethynyl-4-methoxybenzoic acid3-Ethynyl-5-fluoro-4-methoxybenzoic acidImpact of Fluorine
Acidity (pKa) Lower acidity (~4.0)Higher acidity (~3.5)Increases acidity
Esterification Rate SlowerFasterAccelerates reaction
Amide Coupling Rate SlowerFasterAccelerates reaction
Electrophilic Aromatic Substitution More reactive; substitution at position 5Less reactive; substitution at position 2Deactivates the ring
Nucleophilic Aromatic Substitution UnlikelyPossible under forcing conditionsEnables SNAr

Conclusion

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Eaborn, C., Thompson, A. R., & Walton, D. R. M. (1969). Aromatic reactivity. Part XLII. Substituent effects of the ethynyl group. Journal of the Chemical Society B: Physical Organic, 859-861.
  • 3-Fluorobenzoic acid. In Wikipedia. Retrieved February 15, 2026, from [Link]

  • p-Anisic acid. In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Otera, J., & Nishikido, J. (2010).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Taylor, R. (1990).
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Directing Groups in Electrophilic Aromatic Substitution. (n.d.). Retrieved from [Link]

  • Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
  • Nucleophilic Aromatic Substitution. (n.d.). Retrieved from [Link]

Sources

biological evaluation of compounds synthesized from 3-Ethynyl-5-fluoro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the biological evaluation framework for compounds synthesized from 3-Ethynyl-5-fluoro-4-methoxybenzoic acid . This scaffold is a high-value intermediate in medicinal chemistry, particularly for developing Tyrosine Kinase Inhibitors (TKIs) targeting resistance mutations (e.g., EGFR T790M/C797S) and Nuclear Receptor Ligands (e.g., THR-β agonists).

The ethynyl group serves as a rigid linker or "click" handle, the fluorine atom enhances metabolic stability and binding affinity, and the methoxy group acts as a hydrogen bond acceptor. This guide focuses on evaluating derivatives for potency, selectivity, and cellular efficacy.

Introduction & Scaffold Utility

3-Ethynyl-5-fluoro-4-methoxybenzoic acid (CAS: 2149598-31-0) represents a privileged scaffold for "Next-Generation" drug discovery. Its trisubstituted core allows for precise vector exploration in protein binding pockets.

  • 3-Ethynyl Group: Provides a rigid linear geometry ideal for penetrating narrow hydrophobic channels (e.g., the gatekeeper region of kinases) or serves as a handle for Sonogashira coupling to form fused heterocycles (quinazolines, quinolines).

  • 5-Fluoro Substituent: Modulates pKa and lipophilicity (LogD), protecting the ring from oxidative metabolism (CYP450 blockage) and enhancing interactions with backbone residues via C-F···H bonds.[1][2]

  • 4-Methoxy Group: Functions as an electron-donating group (EDG) and a hydrogen bond acceptor, often critical for orienting the molecule within the ATP-binding site.

Target Applications
  • EGFR Inhibitors: Targeting T790M and C797S mutations in Non-Small Cell Lung Cancer (NSCLC).

  • THR-β Agonists: Liver-selective thyromimetics for NASH/MASH treatment.

  • PROTAC Linkers: The ethynyl group facilitates "click" conjugation to E3 ligase ligands.

Comparative Biological Profiling

When evaluating compounds derived from this scaffold (e.g., via amide coupling to a heterocyclic amine), performance must be benchmarked against standard-of-care (SoC) agents.

A. Enzymatic Potency (Biochemical IC50)

The primary metric is the inhibition constant (


) or half-maximal inhibitory concentration (

) against the target protein.

Table 1: Representative Potency Comparison (Kinase Target - EGFR) Data represents a hypothetical series optimized from the scaffold.

Compound IDStructure DescriptionEGFR (WT) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)EGFR (C797S) IC50 (nM)Selectivity Index (WT/Mutant)
Ref-1 (Osimertinib) Indole-based covalent inhibitor121.5>10008.0
Ref-2 (Erlotinib) Quinazoline-based reversible0.5>1000>1000<0.01
Cmpd-A (Derivative) 3-Ethynyl-5-F-4-OMe-Benzamide 15 3.2 18 4.7
Cmpd-B (Derivative) 3-Ethynyl-5-H-4-OMe (No F)45120>5000.4
Cmpd-C (Derivative) 3-Ethyl-5-F-4-OMe (Reduced)200>1000>10000.2

Insight: The 3-Ethynyl group in Cmpd-A is critical for maintaining potency against the C797S mutation (where covalent cysteine binding is lost), likely due to a favorable steric fit in the altered pocket. The 5-Fluoro atom (Cmpd-A vs Cmpd-B) improves potency by ~10-fold, validating its role in electronic tuning.

B. Cellular Efficacy (Proliferation Assays)

Potency must translate to cellular phenotypes. We evaluate Growth Inhibition (


) in relevant cell lines.

Table 2: Cellular Antiproliferative Activity (


) 
Cell LineGenotypeCmpd-A GI50 (nM)Osimertinib GI50 (nM)Interpretation
A549 EGFR WT (KRAS mut)>5000>5000Low off-target toxicity expected.
H1975 EGFR L858R/T790M8 4Highly potent against resistance mutation.
PC-9 EGFR Exon 19 del126Effective against sensitive mutants.
Ba/F3 C797S EGFR C797S45 >1000Superior profile vs. covalent SoC.

Experimental Protocols

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: Determine biochemical


 values.
Mechanism:  Detects phosphorylation of a specific peptide substrate using a Europium-labeled antibody and a fluorescent tracer.
  • Reagent Prep: Prepare 10 mM stock of 3-Ethynyl-5-fluoro-4-methoxybenzoic acid derivative in 100% DMSO. Serial dilute (1:3) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Reaction:

    • Add 5 µL of diluted compound to a 384-well white plate.

    • Add 5 µL of EGFR enzyme (0.5 nM final) and pre-incubate for 15 min at RT.

    • Initiate reaction with 5 µL of substrate mix (ATP at

      
       + Biotin-Poly-GT peptide).
      
    • Incubate for 60 min at RT.

  • Detection: Add 10 µL of Detection Mix (Eu-anti-phosphotyrosine Ab + Streptavidin-APC). Incubate 60 min.

  • Read: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to derive

    
    .
    
Protocol 2: Cell Viability Assay (CellTiter-Glo)

Purpose: Assess cellular cytotoxicity and potency.

  • Seeding: Seed H1975 cells (3,000 cells/well) in 96-well opaque plates in RPMI-1640 + 10% FBS. Incubate 24h.

  • Treatment: Add compounds (10-point dose response, 0.1 nM to 10 µM). DMSO final conc < 0.5%.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Lysis/Detection: Add 100 µL CellTiter-Glo reagent (Promega). Shake 2 min; incubate 10 min (dark).

  • Read: Measure Luminescence (RLU). Normalize to DMSO control (100%) and Staurosporine (0%).

Mechanism of Action Visualization

The following diagram illustrates the workflow for evaluating the "3-Ethynyl-5-fluoro-4-methoxy" scaffold and its downstream signaling impact.

BiologicalEvaluation Scaffold 3-Ethynyl-5-fluoro- 4-methoxybenzoic acid Synthesis Amide Coupling / Sonogashira Scaffold->Synthesis Library Derivative Library (Amides/Heterocycles) Synthesis->Library Biochem Biochemical Assay (TR-FRET / Kinase) Library->Biochem Cellular Cellular Assay (CellTiter-Glo / H1975) Library->Cellular Potency IC50 / Ki (Potency) Biochem->Potency Selectivity WT vs Mutant (Selectivity Index) Biochem->Selectivity Efficacy GI50 / Apoptosis (Efficacy) Cellular->Efficacy Decision Lead Candidate Selection Potency->Decision Rank Selectivity->Decision Filter Efficacy->Decision Validate

Caption: Workflow for transforming the scaffold into bioactive derivatives and screening for lead candidates.

Signaling Pathway Inhibition (EGFR Context)

EGFRPathway Inhibitor 3-Ethynyl-Derivative EGFR EGFR (T790M/C797S) Inhibitor->EGFR Competes Inhibitor->EGFR Blocks RAS RAS-GTP EGFR->RAS Phosphorylation ATP ATP ATP->EGFR Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Mechanism of EGFR pathway inhibition by the derivative, preventing downstream ERK activation.

References

  • H. Sutherland et al. , "3,5-Dialkoxypyridine analogs of bedaquiline are potent antituberculosis agents," Bioorg.[3] Med. Chem., vol. 27, pp. 1292–1307, 2019.[3] Link (Demonstrates utility of fluorinated/alkoxy benzoic acid scaffolds).

  • W. Wu et al. , "Synthesis and evaluation of novel ligustrazine derivatives as multi-targeted inhibitors," Molecules, vol. 23, p. 2540, 2018.[3] Link (Describes derivatization of 3-fluoro-4-methoxybenzoic acid).

  • J. Zhang et al., "Discovery of novel EGFR inhibitors with high selectivity against T790M mutants," J. Med. Chem., vol. 60, no. 12, pp. 4865-4881, 2017. (Context for ethynyl-based kinase inhibitors).
  • Promega Corporation , "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin," Promega Protocols, 2024. Link (Standard protocol for cellular efficacy).

Sources

The Unsung Hero of Rigorous Science: A Guide to Utilizing 3-Ethynyl-5-fluoro-4-methoxybenzoic Acid as a Negative Control

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientists, we understand that a well-characterized negative control is not merely an experimental footnote but a critical tool for delineating on-target effects from the confounding noise of non-specific activity and cellular toxicity.[1][2] The principle is simple yet powerful: a molecule that is structurally analogous to your active compound but devoid of activity against the intended target serves as the ultimate test of specificity.[3][4] If the biological phenotype disappears when using the negative control, it strengthens the hypothesis that the active compound's effects are mediated through the target of interest.

This guide will walk through the comparative validation of a hypothetical active kinase inhibitor and its paired negative control, 3-Ethynyl-5-fluoro-4-methoxybenzoic acid, demonstrating the essential experiments that build a compelling and trustworthy biological narrative.

The Rationale: Why Structural Similarity Matters (And When It Doesn't)

The central dogma of using a structurally similar inactive compound is to control for physical properties and potential off-target effects that might be shared between the active "probe" and the control. However, it is a well-documented pitfall to assume that high structural similarity guarantees a similar biological activity profile.[5] In fact, studies have shown that even compounds with a high degree of similarity (e.g., >0.85 Tanimoto similarity) have only a ~30% chance of being active against the same target.[5] This is because subtle changes in stereochemistry, electronics, or sterics can completely abolish the key interactions required for target binding.

This very principle is what we exploit. For this guide, let's postulate a research program targeting Kinase X , a hypothetical serine/threonine kinase implicated in an aggressive cancer phenotype. Our lead compound, "Active-Probe-1" , has been identified through high-throughput screening.

Figure 1: Chemical Structures of the Active Probe and Negative Control

Compound NameStructureKey Feature Rationale
Active-Probe-1 (Hypothetical Structure) A molecule with a scaffold designed to fit the ATP-binding pocket of Kinase X. Let's assume it has a critical hydrogen bond-donating amine group at the 3-position.The amine group is hypothesized to form a crucial hydrogen bond with a key residue in the hinge region of Kinase X, anchoring the inhibitor in the active site.
3-Ethynyl-5-fluoro-4-methoxybenzoic acid (Our Negative Control)The ethynyl group replaces the critical amine. This substitution removes the key hydrogen bond-donating capability while maintaining a similar size, shape, and electronic profile in that region of the molecule.

Our central hypothesis is that the replacement of the amine in Active-Probe-1 with the ethynyl group in 3-Ethynyl-5-fluoro-4-methoxybenzoic acid will abrogate binding and inhibitory activity against Kinase X, thereby creating an ideal negative control. The following sections will detail the experimental workflow to rigorously test this hypothesis.

Experimental Validation Workflow: From Benchtop to Cell

A robust validation of a negative control requires a multi-pronged approach, interrogating its activity at the biochemical, biophysical, and cellular levels.

G cluster_0 Biochemical Validation cluster_1 Biophysical Validation cluster_2 Cellular Validation b_assay Biochemical Kinase Assay itc Isothermal Titration Calorimetry (ITC) b_assay->itc Confirms lack of activity cetsa Cellular Thermal Shift Assay (CETSA) itc->cetsa Confirms lack of binding pheno Phenotypic Assay (e.g., Cell Proliferation) cetsa->pheno Confirms lack of on-target effect in cells

Caption: Workflow for validating a negative control.

Biochemical Validation: Does it Inhibit the Target?

The first and most fundamental test is to determine if the negative control inhibits the catalytic activity of the purified target protein. A standard in vitro kinase assay is the workhorse for this evaluation.[6][7]

Experimental Protocol: In Vitro Kinase X Activity Assay (Luminescence-based)

This protocol is based on the principle of quantifying the amount of ATP remaining in solution after the kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed).

  • Reagent Preparation :

    • Prepare Kinase X enzyme in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a peptide substrate specific for Kinase X in kinase buffer.

    • Prepare ATP solution in kinase buffer at a concentration equal to the Km for Kinase X.

    • Serially dilute Active-Probe-1 and 3-Ethynyl-5-fluoro-4-methoxybenzoic acid in 100% DMSO, followed by a final dilution into kinase buffer.

  • Assay Procedure :

    • To a 384-well white assay plate, add 5 µL of the compound dilutions (or DMSO vehicle control).

    • Add 10 µL of the Kinase X and substrate mixture to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect remaining ATP by adding 25 µL of a commercial luminescent ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis :

    • Normalize the data with the vehicle-only wells (0% inhibition) and wells with no enzyme (100% inhibition).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Results:

CompoundTargetIn Vitro IC₅₀Interpretation
Active-Probe-1 Kinase X50 nMPotent inhibition of the target kinase.
3-Ethynyl-5-fluoro-4-methoxybenzoic acid Kinase X> 50,000 nMNo significant inhibition at high concentrations, confirming biochemical inactivity.
Biophysical Validation: Does it Bind to the Target?

While a lack of biochemical activity is a strong indicator, it's crucial to confirm that this is due to a lack of direct binding. Isothermal Titration Calorimetry (ITC) is the gold standard for this, as it directly measures the heat released or absorbed during a binding event, providing thermodynamic data without the need for labels or immobilization.[8][9][10]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation :

    • Dialyze purified Kinase X protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Dissolve 3-Ethynyl-5-fluoro-4-methoxybenzoic acid in the final dialysis buffer. A small amount of DMSO (e.g., <2%) may be required for solubility, in which case the same concentration must be present in the protein solution.

    • Thoroughly degas both the protein and compound solutions.

  • ITC Experiment :

    • Load the Kinase X solution (e.g., 10-20 µM) into the sample cell of the microcalorimeter.

    • Load the 3-Ethynyl-5-fluoro-4-methoxybenzoic acid solution (e.g., 100-200 µM) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform an initial injection of ~0.5 µL, followed by 18-20 injections of ~2 µL each, with sufficient spacing to allow a return to baseline.

  • Data Analysis :

    • Integrate the area of each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • If binding occurs, the data will fit a sigmoidal curve from which the dissociation constant (Kᴅ), stoichiometry (n), and enthalpy (ΔH) can be derived.[11]

Expected Results:

A successful negative control will show no significant heat changes upon injection, resulting in a flat thermogram. This indicates a lack of a measurable binding interaction.

CompoundTargetITC ResultInterpretation
Active-Probe-1 Kinase XKᴅ = 85 nMClear, exothermic binding event confirming direct interaction with the target.
3-Ethynyl-5-fluoro-4-methoxybenzoic acid Kinase XNo measurable bindingNo significant heat of binding detected, confirming a lack of direct physical interaction.
Cellular Validation: Does it Engage the Target in a Physiologically Relevant Context?

The ultimate test is to confirm that the negative control does not engage the target protein within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[12][13] It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.[14][15]

G start Treat intact cells with Compound or DMSO heat Heat challenge across a temperature gradient start->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to separate soluble vs. aggregated proteins lyse->centrifuge quantify Quantify soluble Kinase X (e.g., Western Blot) centrifuge->quantify plot Plot % Soluble Kinase X vs. Temperature quantify->plot

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Experimental Protocol: CETSA Melt Curve

  • Cell Treatment :

    • Culture a cancer cell line known to express Kinase X.

    • Harvest cells and resuspend in PBS containing protease inhibitors.

    • Treat one aliquot of cells with a high concentration of Active-Probe-1 (e.g., 10 µM), another with 3-Ethynyl-5-fluoro-4-methoxybenzoic acid (10 µM), and a third with DMSO vehicle.

    • Incubate for 1 hour at 37°C.

  • Heat Challenge :

    • Aliquot the treated cell suspensions into PCR tubes.

    • Using a thermal cycler, heat the tubes for 3 minutes across a range of temperatures (e.g., 42°C to 68°C). Include an unheated control.

  • Lysis and Fractionation :

    • Lyse the cells via three rapid freeze-thaw cycles.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble, non-denatured protein fraction.

  • Detection :

    • Collect the supernatants and quantify total protein concentration.

    • Analyze equal amounts of total protein from each sample by SDS-PAGE and Western Blot using a specific antibody against Kinase X.

  • Data Analysis :

    • Quantify the band intensity for Kinase X at each temperature point.

    • Normalize the intensity to the unheated sample for each treatment group.

    • Plot the percentage of soluble Kinase X against temperature to generate a "melt curve". A shift in the curve to the right indicates thermal stabilization.

Expected Results:

The cells treated with Active-Probe-1 should show a significant rightward shift in the melt curve for Kinase X, indicating target engagement and stabilization. In contrast, the curve for cells treated with 3-Ethynyl-5-fluoro-4-methoxybenzoic acid should be superimposable with the DMSO vehicle control, demonstrating a lack of target engagement in the cellular environment.

CompoundTarget Engagement (CETSA)Interpretation
Active-Probe-1 Significant thermal stabilization (ΔTₘ = +5°C)Confirms the compound enters cells and binds to its intended target.
3-Ethynyl-5-fluoro-4-methoxybenzoic acid No thermal stabilization (ΔTₘ ≈ 0°C)Confirms the compound does not engage the target in a cellular context.

Conclusion: The Power of a Validated Negative Control

Through the systematic application of biochemical, biophysical, and cellular assays, we can build a robust and compelling case for the use of 3-Ethynyl-5-fluoro-4-methoxybenzoic acid as a negative control for its hypothetical active counterpart, Active-Probe-1. This validated tool is indispensable for subsequent phenotypic assays. When Active-Probe-1 elicits a cellular response (e.g., inhibits proliferation) that 3-Ethynyl-5-fluoro-4-methoxybenzoic acid does not, researchers can confidently attribute that phenotype to the on-target inhibition of Kinase X.[16][17]

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Ethynyl-5-fluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 3-Ethynyl-5-fluoro-4-methoxybenzoic acid. As a substituted, halogenated benzoic acid derivative, this compound requires careful handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and protect the environment. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on expertise, trustworthiness, and authoritative standards.

Core Principles: Hazard Assessment and Risk Mitigation

These related compounds are consistently classified as irritants and potentially harmful.[1][2][3][4][5][6] Therefore, a cautious approach is mandatory. The primary risks involve irritation upon contact with skin and eyes, and potential respiratory tract irritation from airborne dust.[3][5][6]

Table 1: Anticipated Hazard Profile based on Analogous Compounds

Hazard Classification (GHS)DescriptionRecommended Precautionary Actions
Skin Irritation (Category 2) Causes skin irritation.[2][3][5]Wear protective gloves and clothing. Wash skin thoroughly after handling.[2][3]
Serious Eye Irritation (Category 2/2A) Causes serious eye irritation.[1][2][3][5]Wear safety glasses with side-shields or chemical goggles.[7]
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation.[2][3][5][6]Avoid breathing dust. Use only in a well-ventilated area or a chemical fume hood.[2][3]
Acute Toxicity (Potential) May be harmful if swallowed, in contact with skin, or if inhaled.[6][7]Do not eat, drink, or smoke when using this product. Avoid ingestion and inhalation.[4][6]

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Before generating the first drop of waste, establishing a safe handling environment is paramount.

  • Primary Engineering Control: All handling and waste consolidation activities should be performed within a certified chemical fume hood. This minimizes the risk of inhaling fine dust particles of the solid compound.

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required for handling this compound and its waste.

    • Eye Protection: Safety glasses with side-shields or chemical goggles are mandatory. A face shield should be used if there is a risk of splashing.[7]

    • Hand Protection: Chemically resistant gloves, such as nitrile, must be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[7]

    • Body Protection: A laboratory coat must be worn to protect skin and clothing.

    • Respiratory Protection: If working outside of a fume hood where dust may be generated, a NIOSH-approved P95 or P100 particulate respirator is necessary.[7]

The Critical Step: Waste Characterization and Segregation

Proper disposal begins with correct classification. 3-Ethynyl-5-fluoro-4-methoxybenzoic acid is a halogenated organic compound due to the presence of a fluorine atom.[8][9] This is the single most important factor determining its disposal pathway.

Causality: Mixing halogenated waste with non-halogenated waste streams is a costly error.[8] It contaminates the entire volume, forcing the disposal of the mixed container via the more expensive and specialized incineration process required for halogenated compounds.

Waste Segregation Workflow

The following diagram illustrates the critical decision point in laboratory waste segregation.

WasteSegregation Start Waste Generated: 3-Ethynyl-5-fluoro-4- methoxybenzoic acid CheckHalogen Does the compound contain F, Cl, Br, or I? Start->CheckHalogen WasteContainer_H Place in designated 'HALOGENATED ORGANIC WASTE' container. CheckHalogen->WasteContainer_H YES WasteContainer_NH Place in designated 'NON-HALOGENATED ORGANIC WASTE' container. CheckHalogen->WasteContainer_NH NO Halogenated YES (Contains Fluorine) NonHalogenated NO FinalDisposal_H Dispose via approved hazardous waste incineration. WasteContainer_H->FinalDisposal_H

Caption: Waste segregation decision for halogenated compounds.

On-Site Accumulation: The Satellite Accumulation Area (SAA)

Federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA), govern the on-site storage of hazardous waste.[10][11][12] In a laboratory setting, this is typically managed within a Satellite Accumulation Area (SAA).

Step-by-Step Protocol for Waste Accumulation
  • Select an Appropriate Container:

    • Use a container provided by your institution's Environmental Health and Safety (EHS) department or one known to be compatible with the waste.

    • The container must be in good condition with a secure, leak-proof screw cap.[10][13] Do not leave a funnel in the container.[13]

  • Label the Container Immediately:

    • As soon as the first waste is added, affix a "Hazardous Waste" label.[8][12]

    • The label must include:

      • The words "Hazardous Waste".[12][13]

      • The full, unabbreviated chemical name: "3-Ethynyl-5-fluoro-4-methoxybenzoic acid" and any solvents or other chemicals in the mixture, with approximate percentages.[13]

      • The date of first accumulation.[12]

      • The name of the Principal Investigator and the laboratory location.[12]

      • Appropriate hazard pictograms (e.g., exclamation mark for irritant).[12]

  • Store the Container Properly:

    • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[11][13]

    • Keep the waste container closed at all times, except when adding waste.[13][14]

    • Segregate the halogenated waste container from incompatible materials, such as bases and strong oxidizing agents.[5][13]

  • Request Pickup:

    • Do not overfill the container; stop at about 90% capacity.[13]

    • Once the container is full or you have reached the maximum accumulation time limit set by your institution (often 6-12 months), submit a waste pickup request to your EHS department.[10][11]

Spill and Emergency Procedures

Preparedness is key to managing unexpected releases.

  • For Minor Spills (Small quantity of solid):

    • Ensure you are wearing appropriate PPE.

    • Gently sweep or shovel the solid material to avoid creating dust.[6][7]

    • Place the spilled material and any contaminated cleaning materials (e.g., paper towels) into a sealed, properly labeled container for disposal as hazardous waste.

    • Wash the spill area with soap and water.[7]

  • For Major Spills:

    • Evacuate the immediate area.

    • Alert others in the vicinity.

    • Contact your institution's EHS or emergency response team immediately.[14]

The Final Disposal Pathway: Incineration

Disposing of 3-Ethynyl-5-fluoro-4-methoxybenzoic acid in regular trash or down the sewer drain is strictly prohibited.[10][12][15] Due to its chemical nature, the approved and environmentally responsible method of disposal is through a licensed hazardous waste facility.

Mechanism: The compound will be destroyed via high-temperature incineration.[5][16] This process is designed to break down the organic structure into simpler, less harmful components and is equipped with scrubbers to manage acidic gases (like hydrogen fluoride) that can be generated from the combustion of halogenated materials.[5]

Regulatory Compliance

All procedures described are designed to comply with the primary regulations governing hazardous waste in the United States:

  • Environmental Protection Agency (EPA): The EPA's Resource Conservation and Recovery Act (RCRA) provides the "cradle-to-grave" framework for hazardous waste management, from generation to final disposal.[10][11][12]

  • Occupational Safety and Health Administration (OSHA): OSHA's standards, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) regulations, ensure worker safety during handling and in case of emergencies.[17][18][19]

By adhering to this guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment. Always consult your institution's specific EHS protocols, as they may have additional requirements.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.